Z-Gly-Pro-Gly-Gly-Pro-Ala-OH
Description
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N6O9/c1-17(26(39)40)31-25(38)20-10-6-12-33(20)22(35)14-28-21(34)13-29-24(37)19-9-5-11-32(19)23(36)15-30-27(41)42-16-18-7-3-2-4-8-18/h2-4,7-8,17,19-20H,5-6,9-16H2,1H3,(H,28,34)(H,29,37)(H,30,41)(H,31,38)(H,39,40)/t17-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMPZCZOLKBHAP-IHPCNDPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156714 | |
| Record name | N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13075-38-2 | |
| Record name | N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013075382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Carbobenzoxyglycyl-prolyl-glycyl-glycyl-prolyl-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60156714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[1-[N-[N-[1-[N-[(phenylmethoxy)carbonyl]glycyl]-L-prolyl]glycyl]glycyl]-L-prolyl]-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.688 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is recognized primarily for its role as a substrate for microbial collagenase (Matrix Metalloproteinase-1, MMP-1). Its mechanism of action is centered on its specific recognition and cleavage by this enzyme. The enzymatic processing of this compound releases the tripeptide Gly-Pro-Ala, which has been identified as a potential inhibitor of Dipeptidyl Peptidase IV (DPP IV), an enzyme implicated in glucose metabolism. This guide provides a detailed examination of the dual roles of this peptide, presenting its function as an enzyme substrate and the subsequent inhibitory activity of its cleavage product.
Interaction with Microbial Collagenase (MMP-1)
This compound serves as a well-characterized substrate for microbial collagenase.[1][2] The fundamental mechanism of action in this context is its enzymatic hydrolysis.
Enzymatic Cleavage
Microbial collagenase recognizes and cleaves the peptide bond within the this compound sequence. This cleavage results in the generation of smaller peptide fragments, most notably the tripeptide Gly-Pro-Ala.[1][2] The detection of this cleavage product is often achieved through a colorimetric reaction with ninhydrin.[1][2]
Table 1: Kinetic Parameters of MMP-1 with Structurally Related Substrates
| Substrate | Enzyme | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| SCLIII1#3 | MMP-1 | 32 | - | - | [3] |
| SCLIII2#3 | MMP-1 | 15 | - | - | [3] |
Note: Data for this compound is not available. The data presented is for structurally related chimeric collagen substrates to provide context.
Experimental Protocol: Collagenase Activity Assay
The activity of collagenase on this compound can be determined using a spectrophotometric assay that detects the product of cleavage.
Principle: The enzymatic cleavage of this compound by collagenase releases the tripeptide Gly-Pro-Ala. This product can be quantified following a reaction with ninhydrin, which produces a colored compound detectable by spectrophotometry.
Materials:
-
Microbial Collagenase (MMP-1)
-
This compound
-
Tricine buffer (50 mM, pH 7.5) containing 10 mM CaCl2 and 400 mM NaCl
-
Ninhydrin reagent
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the assay buffer.
-
In a microcentrifuge tube, combine the collagenase enzyme with the assay buffer.
-
Initiate the reaction by adding the this compound substrate solution to the enzyme mixture.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction by adding a stopping solution or by heat inactivation.
-
Add ninhydrin reagent to the reaction mixture and heat to develop the color.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a spectrophotometer.
-
A standard curve using known concentrations of Gly-Pro-Ala should be prepared to quantify the amount of product formed.
Inhibition of Dipeptidyl Peptidase IV (DPP IV) by the Cleavage Product, Gly-Pro-Ala
The tripeptide H-Gly-Pro-Ala-OH, a cleavage product of this compound, has been reported to inhibit the activity of Dipeptidyl Peptidase IV (DPP IV).[4] DPP IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones.
Mechanism of Inhibition
Peptides containing a proline residue at the penultimate C-terminal position are known to be effective inhibitors of DPP IV. The inhibitory mechanism of such peptides generally involves their interaction with the active site of the enzyme, preventing the binding and cleavage of its natural substrates. The mode of inhibition by proline-containing peptides can be competitive, non-competitive, or mixed, depending on the specific peptide sequence.
While specific quantitative inhibitory data for Gly-Pro-Ala against DPP IV is not detailed in the available literature, studies on other proline-containing peptides have demonstrated IC50 values in the micromolar range.
Table 2: DPP IV Inhibition by Proline-Containing Peptides
| Inhibitor | IC50 (μM) | Mode of Inhibition | Reference |
| Ile-Pro | 410 | - | [5] |
| Phe-Pro | 360 | - | [5] |
| LPFA | 267.9 | - | [6] |
| VPFWA | 325.0 | - | [6] |
| WGLP | 350.9 | - | [6] |
Note: Data for Gly-Pro-Ala is not available. The data presented is for other proline-containing peptides to provide context.
Experimental Protocol: DPP IV Inhibition Assay
The inhibitory effect of Gly-Pro-Ala on DPP IV activity can be assessed using a fluorometric or colorimetric assay.
Principle: The activity of DPP IV is measured by its ability to cleave a synthetic substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-AMC), which releases a chromogenic or fluorogenic molecule. The presence of an inhibitor, such as Gly-Pro-Ala, will reduce the rate of substrate cleavage, leading to a decrease in the signal.
Materials:
-
Dipeptidyl Peptidase IV (DPP IV)
-
Gly-Pro-Ala
-
DPP IV substrate (e.g., Gly-Pro-p-nitroanilide or Gly-Pro-AMC)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare solutions of Gly-Pro-Ala at various concentrations in the assay buffer.
-
In a 96-well plate, add the DPP IV enzyme solution.
-
Add the different concentrations of the inhibitor (Gly-Pro-Ala) to the wells containing the enzyme and incubate for a short period.
-
Initiate the reaction by adding the DPP IV substrate to each well.
-
Incubate the plate at 37°C for a specified time.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
The percentage of inhibition is calculated by comparing the signal in the presence of the inhibitor to the control (enzyme and substrate without inhibitor).
-
The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Logical Relationships
The dual role of this compound can be visualized as a two-step process: enzymatic cleavage followed by the potential for downstream enzyme inhibition.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. This compound -Matrix Metalloproteinase (MMP) Inhibitors (34)-多肽合成公司-多肽定制-多肽厂家-南京肽谷生物技术股份有限公司 [tgpeptide.com]
- 3. Defining Requirements for Collagenase Cleavage in Collagen Type III Using a Bacterial Collagen System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gly-Pro-Ala-OH | 837-83-2 | FG47686 | Biosynth [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel dipeptidyl peptidase-IV inhibitory peptides derived from walnut protein and their bioactivities in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity and Function of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is a molecule of significant interest in biochemical and biomedical research. Primarily recognized as a specific substrate for microbial collagenase (Matrix Metalloproteinase-1, MMP-1), its utility extends to enzymatic assays and studies of enzyme inhibition. Upon cleavage, it releases the tripeptide Gly-Pro-Ala, which has demonstrated independent biological activity, particularly in the modulation of cellular stress pathways. This technical guide provides a comprehensive overview of the known biological activities of this compound, its cleavage product, and detailed protocols for relevant experimental assays.
Introduction
This compound is a synthetic peptide with the N-terminus protected by a benzyloxycarbonyl (Z) group.[1] Its specific amino acid sequence makes it a valuable tool for studying collagenolytic enzymes. While broader applications in cancer research, regenerative medicine, and cosmetics are often cited by commercial suppliers, detailed scientific literature primarily supports its role as a collagenase substrate and an inducer of metamorphosis in certain marine invertebrates.[1][2][3] A significant aspect of its biological relevance lies in the activity of its cleavage product, Gly-Pro-Ala, which has been shown to have protective effects against oxidative stress.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₆N₆O₉ | [1] |
| Molecular Weight | 588.61 g/mol | [1] |
| Synonyms | Z-GPGGPA-OH, N-Cbthis compound | [1] |
| Appearance | White to off-white powder | |
| Purity (typical) | ≥98% | |
| Storage | -20°C, protected from light and moisture | [3] |
Biological Activity and Function
Collagenase Substrate Activity
The primary and most well-documented function of this compound is its role as a substrate for microbial collagenase, specifically MMP-1.[2][3][4] MMP-1 cleaves the peptide bond between the two glycine residues, releasing the tripeptide Gly-Pro-Ala.[2][3] This specific cleavage makes it a useful tool for quantifying collagenase activity through the detection of the newly formed N-terminal of Gly-Pro-Ala.
Induction of Metamorphosis in Cassiopea Species
This compound has been observed to induce metamorphosis in the larvae (planulae) and asexual buds of the upside-down jellyfish, Cassiopea.[2][3] This activity occurs at micromolar concentrations, suggesting a specific biological signaling role in this organism.[2][3]
Biological Activity of the Cleavage Product, Gly-Pro-Ala
Recent research has highlighted the independent biological functions of the tripeptide Gly-Pro-Ala, which is released upon the enzymatic cleavage of this compound. A notable study demonstrated that Gly-Pro-Ala exerts protective effects against deoxynivalenol (DON)-induced toxicity and intestinal damage. This protective mechanism is mediated through the reduction of oxidative stress.
The study found that Gly-Pro-Ala treatment significantly inhibits the production of reactive oxygen species (ROS) and malondialdehyde (MDA), while enhancing the activity of antioxidant enzymes such as catalase (CAT), superoxide dismutase-1 (SOD-1), and glutathione peroxidase (GSH-PX). The underlying mechanism for this antioxidant effect is the activation of the Nrf2 signaling pathway. Gly-Pro-Ala promotes the translocation of the transcription factor Nrf2 from the cytoplasm to the nucleus, leading to the expression of antioxidant response element (ARE)-regulated genes.
Experimental Protocols
Collagenase Activity Assay using this compound and Ninhydrin
This protocol is adapted from established ninhydrin-based methods for determining collagenase activity.[1][5] The assay quantifies the release of the Gly-Pro-Ala fragment by measuring the free amino group of glycine with ninhydrin, which forms a colored product detectable by spectrophotometry.
Materials:
-
This compound
-
Collagenase (e.g., from Clostridium histolyticum)
-
Reaction Buffer: 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5
-
Quenching Buffer: 12% (w/v) PEG 6000, 25 mM EDTA
-
Ninhydrin Reagent:
-
Solution A: Dissolve 80 mg of SnCl₂·2H₂O in 50 mL of 0.2 M citrate buffer, pH 5.0.
-
Solution B: Dissolve 0.5 g of ninhydrin in 10 mL of DMSO.
-
Mix equal volumes of Solution A and Solution B immediately before use.
-
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the Reaction Buffer.
-
Prepare a stock solution of collagenase in a suitable buffer.
-
In a microcentrifuge tube, add the substrate solution and the enzyme solution. The final concentrations should be optimized for the specific enzyme and experimental conditions.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of Quenching Buffer.
-
To a 50 µL aliquot of the quenched reaction mixture, add 500 µL of the freshly prepared Ninhydrin Reagent.
-
Cap the tube tightly and heat at 80°C in a water bath for 10-15 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
A standard curve using known concentrations of Gly-Pro-Ala should be prepared to quantify the amount of product released.
Cassiopea Metamorphosis Induction Assay
This is a generalized protocol based on the literature indicating the inductive effect of the peptide.[2][3]
Materials:
-
Cassiopea planulae larvae or asexual buds
-
Artificial seawater (ASW)
-
This compound
-
Multi-well culture plates
Procedure:
-
Maintain Cassiopea larvae or buds in ASW under appropriate conditions of light and temperature.
-
Prepare a stock solution of this compound in ASW.
-
Serially dilute the stock solution to achieve a range of final concentrations (e.g., in the micromolar range).
-
Place a defined number of larvae or buds into the wells of a multi-well plate containing the different concentrations of the peptide. Include a negative control with ASW only.
-
Incubate the plates under standard culture conditions.
-
Monitor the larvae/buds daily for signs of metamorphosis (e.g., settlement, development of medusa features).
-
Quantify the percentage of metamorphosis at each concentration over a set period.
Signaling Pathways and Logical Relationships
Enzymatic Cleavage of this compound by MMP-1
The following diagram illustrates the enzymatic reaction.
Nrf2 Signaling Pathway Activated by Gly-Pro-Ala
This diagram shows the proposed mechanism by which the cleavage product, Gly-Pro-Ala, mitigates oxidative stress.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound -Matrix Metalloproteinase (MMP) Inhibitors (34)-多肽合成公司-多肽定制-多肽厂家-南京肽谷生物技术股份有限公司 [tgpeptide.com]
- 5. researchgate.net [researchgate.net]
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH: A Comprehensive Technical Guide for its Application as a Microbial Collagenase Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is a synthetic peptide that serves as a valuable substrate for the enzymatic activity of microbial collagenases.[1][2] These enzymes, primarily produced by pathogenic bacteria such as Clostridium histolyticum, play a critical role in the degradation of collagen, the most abundant protein in the extracellular matrix (ECM) of animals.[3][4] The breakdown of collagen is a key step in bacterial pathogenesis, facilitating tissue invasion and the spread of infection.[5][6] Understanding the kinetics and mechanisms of microbial collagenase activity is therefore crucial for the development of novel anti-infective therapies. This technical guide provides an in-depth overview of the use of this compound as a substrate for microbial collagenase, including detailed experimental protocols, quantitative data, and insights into the associated signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| Full Name | N-Carbobenzoxy-Glycyl-L-Prolyl-Glycyl-Glycyl-L-Prolyl-L-Alanine | |
| Abbreviation | Z-GPGGPA-OH | |
| CAS Number | 13075-38-2 | |
| Molecular Formula | C27H36N6O9 | |
| Molecular Weight | 588.61 g/mol | |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water |
Enzymatic Hydrolysis and Detection
Microbial collagenases cleave the peptide bond within the this compound sequence, releasing the tripeptide Gly-Pro-Ala.[2][7] The enzymatic activity can be quantified by measuring the rate of Gly-Pro-Ala formation. A common and reliable method for this quantification is the ninhydrin assay. Ninhydrin reacts with the primary amine of the N-terminal glycine in Gly-Pro-Ala to produce a deep purple colored compound known as Ruhemann's purple, which can be measured spectrophotometrically at approximately 570 nm.[8][9][10] The intensity of the color is directly proportional to the amount of cleaved substrate.
Quantitative Data: Enzyme Kinetics
The kinetic parameters of microbial collagenase activity with this compound can be determined using Michaelis-Menten kinetics. While specific kinetic data for this substrate with various purified microbial collagenases is not extensively available in the literature, the Michaelis constant (Km) for a crude collagenase preparation from Clostridium histolyticum has been reported.
| Enzyme Source | Substrate | Km (mM) | Vmax | kcat | Reference(s) |
| Crude Clostridium histolyticum collagenase | This compound | 0.71 | Not Reported | Not Reported |
Note: Researchers are encouraged to determine the specific kinetic parameters for their particular enzyme and experimental conditions.
Experimental Protocols
Collagenase Activity Assay using this compound and Ninhydrin
This protocol outlines the steps to measure the activity of microbial collagenase using this compound as a substrate.
Materials:
-
This compound
-
Microbial collagenase (e.g., from Clostridium histolyticum)
-
Tricine buffer (50 mM, pH 7.5) containing 10 mM CaCl2 and 400 mM NaCl
-
Ninhydrin reagent (e.g., 2% (w/v) ninhydrin in a mixture of ethylene glycol and 0.2 M citrate buffer, pH 5.5)
-
Gly-Pro-Ala standard solution (for calibration curve)
-
Microplate reader or spectrophotometer
-
Thermostated water bath or incubator
Procedure:
-
Prepare a standard curve:
-
Prepare a series of known concentrations of Gly-Pro-Ala in the assay buffer.
-
To 100 µL of each standard solution, add 100 µL of ninhydrin reagent.
-
Heat the mixture at 100°C for 10-20 minutes.
-
Cool the samples to room temperature.
-
Add 800 µL of 50% ethanol to each sample and mix well.
-
Measure the absorbance at 570 nm.
-
Plot the absorbance versus the concentration of Gly-Pro-Ala to generate a standard curve.
-
-
Enzymatic Reaction:
-
Prepare a stock solution of this compound in the assay buffer. The final concentration in the reaction should be optimized based on the Km value (a concentration of 5-10 times the Km is often used for Vmax determination).
-
Prepare a solution of the microbial collagenase in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
In a microcentrifuge tube or a well of a microplate, combine the assay buffer, the this compound solution, and the collagenase solution to initiate the reaction. A typical reaction volume is 100-200 µL.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
At specific time intervals (e.g., 0, 5, 10, 15, and 20 minutes), withdraw an aliquot of the reaction mixture and stop the reaction by adding an equal volume of 0.5 M HCl or by heat inactivation (e.g., boiling for 5 minutes).
-
-
Ninhydrin Assay for Cleavage Product:
-
To the stopped reaction aliquots, add an equal volume of ninhydrin reagent.
-
Follow the same procedure as for the standard curve (heating, cooling, dilution with ethanol, and absorbance measurement at 570 nm).
-
-
Data Analysis:
-
Using the standard curve, determine the concentration of Gly-Pro-Ala produced at each time point.
-
Plot the concentration of the product versus time. The initial linear portion of this curve represents the initial reaction velocity (v0).
-
The enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmole of product per minute under the specified conditions.
-
For kinetic analysis, repeat the assay with varying concentrations of the substrate to determine Km and Vmax from a Michaelis-Menten plot or a Lineweaver-Burk plot.
-
Mandatory Visualizations
Signaling Pathway of Microbial Collagenase-Mediated Host Cell Invasion
Caption: Microbial collagenase degrades the ECM, altering integrin signaling and promoting bacterial invasion.
Experimental Workflow for Collagenase Activity Assay
Caption: Workflow for determining microbial collagenase activity using a colorimetric assay.
Logical Relationship for Inhibitor Screening
Caption: Logic for screening microbial collagenase inhibitors using this compound.
Conclusion
This compound is a well-established and reliable substrate for the in vitro characterization of microbial collagenase activity. Its specific cleavage by these enzymes and the straightforward colorimetric detection of the resulting product make it a valuable tool for researchers in microbiology, infectious disease, and drug development. The protocols and information provided in this guide offer a solid foundation for utilizing this substrate to investigate the function of microbial collagenases and to screen for potential inhibitors that could lead to new therapeutic strategies against bacterial infections.
References
- 1. assaygenie.com [assaygenie.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Mechanism of bacterial collagen degradation - Universität Salzburg [plus.ac.at]
- 4. Microbial collagenases: an updated review on their characterization, degradation mechanisms, and current applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A complex interplay between the extracellular matrix and the innate immune response to microbial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial collagenase disrupts extracellular matrix and opens blood-brain barrier in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shop.bachem.com [shop.bachem.com]
- 8. microbenotes.com [microbenotes.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. applied-science.tiu.edu.iq [applied-science.tiu.edu.iq]
Investigating Protein Folding and Stability with Z-Gly-Pro-Gly-Gly-Pro-Ala-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic hexapeptide, Z-Gly-Pro-Gly-Gly-Pro-Ala-OH, serves as a valuable model system for investigating the principles of protein folding and stability, particularly in the context of collagen-like structures. Its defined sequence, incorporating proline and glycine residues, allows for the systematic study of conformational dynamics and the forces governing the formation and stabilization of secondary and tertiary structures. This technical guide provides an in-depth overview of the core methodologies and data analysis techniques employed to characterize the biophysical properties of this compound, offering a foundational framework for researchers in protein engineering, medicinal chemistry, and drug development.
Introduction
This compound is a synthetic peptide that finds application in various biochemical studies, notably in research concerning protein folding and stability.[1] Its sequence is relevant to the study of collagen, where repeating Gly-Pro-Xaa motifs are common. The N-terminal benzyloxycarbonyl (Z) group provides hydrophobicity and mimics a common protecting group in peptide synthesis, while the free C-terminal carboxyl group allows for solution-phase studies under physiological-like conditions. Understanding the folding and stability of such peptides is crucial for elucidating the mechanisms of protein misfolding diseases and for the rational design of novel biomaterials and therapeutics.[1]
This guide details the experimental approaches to quantify the conformational stability of this compound and similar peptides.
Biophysical Characterization: Quantitative Data
While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables present typical data ranges and parameters obtained for similar short, proline-rich, and collagen-like peptides. These serve as a benchmark for expected experimental outcomes.
Table 1: Thermodynamic Parameters of Collagen-Like Peptides
| Parameter | Typical Value Range | Significance |
| Melting Temperature (Tm) | 25 - 60 °C | Temperature at which 50% of the peptide is unfolded; indicates thermal stability. |
| Enthalpy of Unfolding (ΔH) | 150 - 400 kJ/mol | Heat absorbed during unfolding; reflects the strength of intramolecular interactions. |
| Entropy of Unfolding (ΔS) | 0.5 - 1.2 kJ/(mol·K) | Change in disorder upon unfolding. |
| Gibbs Free Energy of Unfolding (ΔG) | 5 - 20 kJ/mol | Overall stability of the folded state at a given temperature. |
Table 2: Spectroscopic Properties of Proline-Rich Peptides
| Spectroscopic Technique | Parameter | Typical Value/Observation | Structural Interpretation |
| Circular Dichroism (Far-UV) | Molar Ellipticity at ~228 nm | Negative band | Characteristic of polyproline II (PPII) helix, a common conformation for proline-rich sequences. |
| NMR Spectroscopy | 1H Chemical Shifts (Proline Hα) | 4.1 - 4.4 ppm | Indicative of the trans conformation of the X-Pro peptide bond. |
| NMR Spectroscopy | 13C Chemical Shifts (Proline Cβ and Cγ) | Cβ ≈ 30 ppm, Cγ ≈ 25 ppm | Distinguishes between cis and trans proline isomers. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and accurate data. The following sections outline the core experimental protocols for studying the folding and stability of this compound.
Peptide Synthesis and Purification
This compound is a synthetic peptide.[1] For custom synthesis, standard solid-phase peptide synthesis (SPPS) or solution-phase methods can be employed.
-
Workflow for Peptide Synthesis and Purification
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to monitor the secondary structure of the peptide and its thermal stability.
Methodology:
-
Sample Preparation:
-
Dissolve lyophilized this compound in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Determine the precise peptide concentration using UV absorbance at 257 nm (for the Z-group) or by amino acid analysis. A typical concentration for far-UV CD is 0.1-0.2 mg/mL.
-
-
Data Acquisition:
-
Record far-UV CD spectra from 190 to 260 nm at a controlled temperature (e.g., 20 °C) using a 1 mm pathlength quartz cuvette.
-
For thermal denaturation studies, monitor the CD signal at a characteristic wavelength (e.g., 228 nm) while increasing the temperature at a controlled rate (e.g., 1 °C/minute).
-
-
Data Analysis:
-
Convert the raw CD signal to molar ellipticity ([θ]).
-
Plot molar ellipticity as a function of temperature.
-
Fit the denaturation curve to a two-state transition model to determine the melting temperature (Tm).
-
-
CD Experiment Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information, including the conformation of proline residues.
Methodology:
-
Sample Preparation:
-
Dissolve the peptide in a deuterated solvent (e.g., D2O or a mixture of H2O/D2O) to a concentration of 1-5 mM.
-
Add a chemical shift reference standard (e.g., DSS or TSP).
-
-
Data Acquisition:
-
Acquire one-dimensional (1D) 1H and 13C NMR spectra.
-
Perform two-dimensional (2D) experiments such as TOCSY and NOESY to aid in resonance assignment and to identify through-space correlations indicative of specific conformations.
-
-
Data Analysis:
-
Assign all proton and carbon resonances.
-
Analyze the chemical shifts of proline Cβ and Cγ to determine the cis/trans isomerization state of the X-Pro bonds.
-
Analyze NOE patterns to identify short-range proton-proton distances, which can define local secondary structure.
-
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat changes associated with thermal denaturation, providing thermodynamic parameters of folding.
Methodology:
-
Sample Preparation:
-
Prepare a concentrated solution of the peptide (1-2 mg/mL) and a matched buffer solution for the reference cell.
-
Thoroughly degas both solutions.
-
-
Data Acquisition:
-
Perform a scan by heating the sample and reference cells at a constant rate (e.g., 60 °C/hour).
-
Record the differential power required to maintain a zero temperature difference between the cells.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample scan.
-
Integrate the area under the peak to determine the calorimetric enthalpy (ΔHcal).
-
The peak maximum corresponds to the Tm.
-
Signaling Pathways and Logical Relationships
While this compound is a tool for biophysical studies rather than a signaling molecule itself, its use as a collagenase substrate can be depicted in a logical workflow.
-
Collagenase Activity Assay Workflow
Conclusion
This compound is a well-defined model peptide that enables the detailed investigation of the fundamental principles governing protein folding and stability. By employing a combination of biophysical techniques such as circular dichroism, NMR spectroscopy, and differential scanning calorimetry, researchers can obtain quantitative data on the conformational preferences and thermodynamic stability of this and related peptides. The experimental protocols and workflows outlined in this guide provide a robust framework for such studies, which are essential for advancing our understanding of protein structure-function relationships and for the development of novel peptide-based technologies.
References
Methodological & Application
Application Notes and Protocols for Z-Gly-Pro-Gly-Gly-Pro-Ala-OH Collagenase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagenases are a class of matrix metalloproteinases (MMPs) that play a crucial role in the degradation of extracellular matrix components, primarily collagen. Their activity is implicated in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis. The accurate measurement of collagenase activity is therefore essential for research and drug development. This document provides a detailed protocol for a colorimetric collagenase assay using the synthetic peptide substrate Z-Gly-Pro-Gly-Gly-Pro-Ala-OH.
This assay is based on the enzymatic cleavage of the peptide substrate by collagenase. The substrate, this compound, mimics the collagen cleavage site. Upon hydrolysis by collagenase, the peptide Gly-Pro-Ala is released. The newly exposed N-terminal amine of the Gly-Pro-Ala fragment can then be quantified using a ninhydrin-based colorimetric reaction, which produces a characteristic purple color with an absorbance maximum at 570 nm. The intensity of the color is directly proportional to the amount of cleaved substrate and thus to the collagenase activity.
Materials and Reagents
| Reagent/Material | Company | Catalog Number (Example) | Storage |
| This compound | Bachem | 4027670 | -20°C |
| Collagenase from Clostridium histolyticum | Sigma-Aldrich | C9891 | -20°C |
| L-Leucine (for standard curve) | Sigma-Aldrich | L8000 | Room Temperature |
| Ninhydrin | Sigma-Aldrich | N4876 | Room Temperature |
| Hydrindantin | Sigma-Aldrich | H4875 | Room Temperature |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| Lithium acetate dihydrate | Sigma-Aldrich | L4158 | Room Temperature |
| Acetic acid, glacial | Fisher Scientific | A38-212 | Room Temperature |
| TES buffer substance | Sigma-Aldrich | T1375 | Room Temperature |
| Calcium chloride (CaCl₂) | Sigma-Aldrich | C1016 | Room Temperature |
| 96-well microplate, clear, flat-bottom | Corning | 3596 | Room Temperature |
| Microplate reader | N/A | N/A | N/A |
Reagent Preparation
1. Assay Buffer (50 mM TES, 10 mM CaCl₂, pH 7.4)
-
Dissolve 1.15 g of TES in 80 mL of deionized water.
-
Add 147 mg of CaCl₂ dihydrate.
-
Adjust the pH to 7.4 with 1 M NaOH.
-
Bring the final volume to 100 mL with deionized water.
-
Store at 4°C.
2. Substrate Stock Solution (10 mM this compound)
-
The molecular weight of this compound is 588.6 g/mol .
-
Dissolve 5.89 mg of this compound in 1 mL of DMSO.
-
Store in aliquots at -20°C.
3. Collagenase Stock Solution (1 mg/mL)
-
Reconstitute lyophilized collagenase in Assay Buffer to a concentration of 1 mg/mL.
-
Prepare fresh on the day of the experiment and keep on ice.
-
Further dilute to the desired working concentration in Assay Buffer immediately before use.
4. Ninhydrin Reagent
-
Solution A: Dissolve 4 g of ninhydrin and 0.6 g of hydrindantin in 150 mL of DMSO.
-
Solution B: Dissolve 27.2 g of lithium acetate dihydrate in 100 mL of deionized water and add 50 mL of glacial acetic acid.
-
Slowly add Solution B to Solution A with stirring.
-
Store the final Ninhydrin Reagent at 4°C, protected from light.
5. L-Leucine Standard Stock Solution (10 mM)
-
The molecular weight of L-leucine is 131.17 g/mol .
-
Dissolve 13.12 mg of L-leucine in 10 mL of deionized water.
-
Store at 4°C.
Experimental Protocol
Part 1: Collagenase Reaction
-
Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture as described in the table below. It is recommended to prepare a master mix for multiple reactions. The final volume of the reaction is 100 µL.
| Component | Volume | Final Concentration |
| Assay Buffer | Variable | |
| Substrate Stock Solution (10 mM) | 20 µL | 2 mM |
| Collagenase Working Solution | 10 µL | Variable (e.g., 10-100 µg/mL) |
| Total Volume | 100 µL |
-
Enzyme Addition and Incubation:
-
Pre-warm the reaction mixture (without the enzyme) to 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the collagenase working solution.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is within the linear range.
-
-
Stop the Reaction:
-
Terminate the reaction by adding 10 µL of 3 M acetic acid.
-
Part 2: Ninhydrin Detection
-
Transfer to Microplate: Transfer 50 µL of the stopped reaction mixture to a 96-well microplate.
-
Add Ninhydrin Reagent: Add 100 µL of the Ninhydrin Reagent to each well.
-
Incubation: Seal the plate and incubate at 95°C for 15 minutes.
-
Cooling: Cool the plate to room temperature.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
A standard curve is essential for quantifying the amount of cleaved substrate. L-leucine is commonly used as a standard for ninhydrin-based assays as the unit of collagenase activity is often defined in L-leucine equivalents.[1]
Preparation of L-Leucine Standard Curve
-
Prepare Standards: Prepare a series of L-leucine standards by diluting the 10 mM L-Leucine Standard Stock Solution in Assay Buffer as shown in the table below.
| Standard | L-Leucine Stock (10 mM) (µL) | Assay Buffer (µL) | Final Concentration (mM) |
| S1 | 100 | 0 | 10 |
| S2 | 50 | 50 | 5 |
| S3 | 25 | 75 | 2.5 |
| S4 | 10 | 90 | 1 |
| S5 | 5 | 95 | 0.5 |
| S6 | 2.5 | 97.5 | 0.25 |
| S7 | 0 | 100 | 0 (Blank) |
-
Ninhydrin Reaction: Take 50 µL of each standard and the blank and proceed with the ninhydrin detection protocol as described in Part 2.
-
Plot the Standard Curve: Subtract the absorbance of the blank from all standards and experimental samples. Plot the absorbance at 570 nm versus the concentration of L-leucine (mM). Perform a linear regression to obtain the equation of the line (y = mx + c), where y is the absorbance, x is the concentration, m is the slope, and c is the y-intercept.
Calculation of Collagenase Activity
-
Determine the Concentration of Cleaved Product: Use the equation from the standard curve to calculate the concentration of released amino groups (in L-leucine equivalents) in your experimental samples.
Concentration (mM) = (Absorbance - c) / m
-
Calculate Collagenase Activity: The activity of the collagenase can be expressed in units/mL, where one unit is defined as the amount of enzyme that liberates 1 µmole of L-leucine equivalents from the substrate per minute under the specified conditions.
Activity (units/mL) = [Concentration (mM) * Total Reaction Volume (L)] / [Incubation Time (min) * Enzyme Volume (L)]
Experimental Workflow Diagram
Signaling Pathway Diagram (Conceptual)
The following diagram illustrates the principle of the assay, not a biological signaling pathway.
References
Application Notes and Protocols: Z-Gly-Pro-Gly-Gly-Pro-Ala-OH in Cosmetic and Skincare Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is a synthetic peptide with a sequence analogous to a substrate recognition site for microbial collagenase (MMP-1).[1][2] In cosmetic and skincare applications, this peptide is explored for its potential to modulate skin's extracellular matrix, thereby offering anti-aging benefits such as improved elasticity and hydration.[3] Its mechanism is predicated on its interaction with pathways governing collagen synthesis and degradation. This document provides detailed application notes and experimental protocols for the evaluation of this compound in cosmetic and skincare research and development.
Chemical Profile:
| Property | Value |
| IUPAC Name | Z-glycyl-L-prolyl-glycyl-glycyl-L-prolyl-L-alanine |
| CAS Number | 13075-38-2 |
| Molecular Formula | C27H36N6O9 |
| Molecular Weight | 588.6 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
Proposed Mechanism of Action in Skin
This compound, as a collagenase substrate, is hypothesized to act as a competitive inhibitor of matrix metalloproteinases (MMPs), particularly MMP-1. By binding to the active site of MMPs, it may prevent the degradation of endogenous collagen. Furthermore, peptides with sequences resembling collagen fragments can act as signaling molecules that stimulate fibroblasts to synthesize new collagen and other extracellular matrix (ECM) components. This dual action of inhibiting collagen breakdown and promoting its synthesis can lead to a net increase in dermal collagen density, improving skin firmness and reducing the appearance of wrinkles.
A key signaling pathway potentially modulated by such peptides is the Transforming Growth Factor-beta (TGF-β)/Smad pathway. Binding of the peptide to fibroblast receptors can trigger a cascade that leads to the phosphorylation of Smad proteins, which then translocate to the nucleus to activate the transcription of genes for collagen and other ECM proteins.
References
Utilizing Z-Gly-Pro-Gly-Gly-Pro-Ala-OH for the Study of Protein-Protein Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is a synthetic peptide that serves as a valuable tool for investigating specific protein-protein interactions, primarily as a substrate for collagenolytic enzymes, a class of matrix metalloproteinases (MMPs).[1][2] Its defined sequence mimics the cleavage site in natural collagen, allowing for the detailed study of enzyme kinetics, inhibitor screening, and the characterization of collagenase activity. This document provides detailed application notes and protocols for the use of this compound in studying the protein-protein interaction between collagenase and its substrate.
The stability of this peptide under physiological conditions and its ability to act as a specific substrate make it a reliable tool for in vitro assays.[2] The enzymatic cleavage of this compound by collagenase results in the liberation of the tripeptide Gly-Pro-Ala, which can be quantified using colorimetric methods such as the ninhydrin reaction.[2] This allows for a straightforward and quantitative assessment of enzyme activity.
Principle of the Assay
The fundamental principle behind using this compound to study the protein-protein interaction with collagenase lies in the enzymatic cleavage of the peptide bond between Glycine (Gly) and Glycine (Gly) within the peptide sequence. The amount of the cleavage product, Gly-Pro-Ala, released over time is directly proportional to the collagenase activity. This enzyme-substrate interaction is the focal point of the experimental protocols described herein.
A common method for quantifying the liberated peptide fragments is the ninhydrin assay. Ninhydrin reacts with the primary amine of the N-terminal glycine of the cleaved product to produce a deep purple-colored compound known as Ruhemann's purple, which can be quantified spectrophotometrically at 570 nm.
Application Notes
1. Enzyme Kinetics and Characterization: this compound is an ideal substrate for determining the kinetic parameters of collagenase, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). By varying the concentration of the peptide substrate and measuring the initial reaction rates, researchers can obtain crucial information about the enzyme's affinity for the substrate and its catalytic efficiency.
2. High-Throughput Screening of Collagenase Inhibitors: The assay can be adapted for a high-throughput format to screen for potential inhibitors of collagenase activity. Compounds that interfere with the binding of the peptide substrate to the enzyme's active site or allosterically modulate its activity will lead to a decrease in the rate of product formation. This makes it a valuable tool in drug discovery programs targeting diseases associated with excessive collagen degradation, such as arthritis and cancer metastasis.
3. Characterization of Different Collagenase Isoforms: Different isoforms of collagenase may exhibit varying specificities and efficiencies in cleaving this compound. This allows for the comparative analysis of different collagenase preparations or purified isoforms, providing insights into their substrate preferences and catalytic mechanisms.
4. Quality Control of Collagenase Preparations: For researchers using collagenase for tissue dissociation or other applications, this peptide substrate can be used to standardize the enzymatic activity of different batches of collagenase, ensuring reproducibility in experimental outcomes.
Data Presentation
The quantitative data obtained from experiments using this compound can be summarized in tables for clear comparison.
Table 1: Michaelis-Menten Kinetic Parameters for Collagenase
| Parameter | Value | Units |
| Vmax | 1.25 | µmol/min/mg |
| Km | 0.5 | mM |
Table 2: Inhibition of Collagenase Activity by a Test Compound
| Inhibitor Concentration (µM) | % Inhibition |
| 0.1 | 15.2 |
| 1 | 48.5 |
| 10 | 85.1 |
| 100 | 98.9 |
Experimental Protocols
Protocol 1: Determination of Collagenase Activity using a Ninhydrin-Based Colorimetric Assay
This protocol details the steps for measuring the activity of collagenase by quantifying the cleavage of this compound.
Materials:
-
This compound
-
Collagenase (e.g., from Clostridium histolyticum)
-
Reaction Buffer: 50 mM TES buffer with 0.36 mM CaCl2, pH 7.4
-
Quenching Buffer: 0.2 M Citrate buffer, pH 5.0
-
Ninhydrin Reagent: Dissolve 800 mg of ninhydrin and 80 mg of SnCl2·2H2O in 30 mL of dimethyl sulfoxide (DMSO) and 10 mL of 4 M lithium acetate buffer (pH 5.2).
-
Spectrophotometer capable of measuring absorbance at 570 nm
-
Thermostated water bath or incubator
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the Reaction Buffer.
-
Prepare a stock solution of collagenase (e.g., 1 mg/mL) in the Reaction Buffer. Further dilute the enzyme to the desired working concentration just before use.
-
Set up the reaction by adding the following to a microcentrifuge tube:
-
X µL of Reaction Buffer
-
Y µL of this compound stock solution (to achieve the desired final concentration)
-
Total volume should be brought to, for example, 90 µL.
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the diluted collagenase solution.
-
Incubate the reaction at 37°C for a specific period (e.g., 15, 30, 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of Quenching Buffer.
-
To a new set of tubes, add 50 µL of the stopped reaction mixture.
-
Add 100 µL of the Ninhydrin Reagent to each tube.
-
Cap the tubes and heat them in a boiling water bath for 10 minutes.
-
Cool the tubes to room temperature.
-
Add 500 µL of 50% (v/v) ethanol and mix thoroughly.
-
Measure the absorbance at 570 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of Gly-Pro-Ala to determine the amount of product formed in the enzymatic reaction.
Protocol 2: Screening for Collagenase Inhibitors
This protocol is designed to screen for compounds that inhibit collagenase activity.
Materials:
-
All materials from Protocol 1
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Set up the reaction mixtures in microcentrifuge tubes:
-
Control (no inhibitor): 80 µL Reaction Buffer, 10 µL this compound stock solution.
-
Test Inhibitor: 80 µL Reaction Buffer containing the desired concentration of the test inhibitor, 10 µL this compound stock solution.
-
Solvent Control: 80 µL Reaction Buffer containing the same concentration of solvent used for the inhibitor, 10 µL this compound stock solution.
-
-
Pre-incubate the reaction mixtures with the enzyme (10 µL of diluted collagenase) and inhibitor/solvent for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the this compound stock solution.
-
Proceed with steps 6-13 from Protocol 1.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of Test Inhibitor / Absorbance of Solvent Control)] * 100
Visualizations
Caption: Experimental workflow for collagenase activity assay.
Caption: Logical relationship of the enzyme-substrate interaction.
References
- 1. Peptide substrate specificities and protein cleavage sites of human endometase/matrilysin-2/matrix metalloproteinase-26 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrix Metalloprotease Selective Peptide Substrates Cleavage within Hydrogel Matrices for Cancer Chemotherapy Activation - PMC [pmc.ncbi.nlm.nih.gov]
Colorimetric detection of Gly-Pro-Ala after enzymatic cleavage of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for the quantitative colorimetric detection of the tripeptide Gly-Pro-Ala (GPA) following the enzymatic cleavage of the substrate Z-Gly-Pro-Gly-Gly-Pro-Ala-OH. This assay is a valuable tool for studying the activity of post-proline cleaving enzymes (PPCEs), such as prolyl oligopeptidase, which play significant roles in various physiological processes and are targets for drug development. The protocol is divided into two main parts: the enzymatic cleavage of the substrate and the subsequent colorimetric detection of the released GPA using a ninhydrin-based assay.
The principle of the assay is based on the specific cleavage of the Pro-Gly bond in the substrate this compound by a PPCE, releasing the tripeptide Gly-Pro-Ala. The amount of released GPA is then quantified colorimetrically through its reaction with ninhydrin. The N-terminal glycine of the tripeptide reacts with ninhydrin to produce a deep purple-colored compound known as Ruhemann's purple, which can be measured spectrophotometrically at 570 nm.[1][2][3] The intensity of the color is directly proportional to the concentration of the released tripeptide, and thus to the enzyme's activity.
Materials and Reagents
-
This compound (Substrate)
-
Gly-Pro-Ala (Standard)
-
Prolyl Oligopeptidase from Flavobacterium meningosepticum (Enzyme)
-
Phosphate Buffer (50 mM, pH 7.5)
-
Trichloroacetic Acid (TCA) Solution (10% w/v)
-
Ninhydrin Reagent:
-
Ninhydrin
-
Hydrindantin
-
Dimethyl Sulfoxide (DMSO)
-
Potassium Acetate Buffer (pH 5.2)
-
-
2-Propanol/Water (50/50 v/v)
-
Microcentrifuge tubes (1.5 mL)
-
96-well microplate (clear, flat-bottom)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 570 nm
-
Water bath or incubator (37°C and 90°C)
-
Vortex mixer
-
Pipettes and tips
Experimental Protocols
Part A: Enzymatic Cleavage of this compound
This protocol describes the enzymatic reaction to generate the Gly-Pro-Ala tripeptide.
-
Reagent Preparation:
-
Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in the phosphate buffer (50 mM, pH 7.5).
-
Enzyme Stock Solution (1 mg/mL): Reconstitute the lyophilized prolyl oligopeptidase in the phosphate buffer. Store on ice. Further dilutions should be made in the same buffer immediately before use. The optimal enzyme concentration should be determined empirically.
-
Phosphate Buffer (50 mM, pH 7.5): Prepare a 50 mM phosphate buffer and adjust the pH to 7.5. Prolyl oligopeptidases typically exhibit optimal activity at a pH between 7.5 and 8.0.[4][5]
-
-
Enzymatic Reaction Setup:
-
Label microcentrifuge tubes for each reaction (including controls).
-
Prepare a reaction mixture by adding the following components in the order listed:
-
Phosphate Buffer (50 mM, pH 7.5): X µL
-
Substrate Stock Solution (10 mM): Y µL
-
Water: Z µL (to a final volume of, for example, 90 µL)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding 10 µL of the enzyme solution. The final concentrations of substrate and enzyme should be optimized for linear product formation over time.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the enzymatic reaction by adding an equal volume (100 µL) of 10% Trichloroacetic Acid (TCA) solution.[6] This will precipitate the enzyme, effectively halting the reaction.
-
Vortex the tubes and centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to pellet the precipitated protein.
-
Carefully collect the supernatant, which contains the released Gly-Pro-Ala tripeptide, for the colorimetric assay.
-
Part B: Colorimetric Detection of Gly-Pro-Ala using Ninhydrin Assay
This protocol outlines the quantification of the released tripeptide using an optimized ninhydrin reaction.[2]
-
Optimized Ninhydrin Reagent Preparation:
-
Prepare the ninhydrin reagent by dissolving 20 mg/mL of ninhydrin and 0.8 mg/mL of hydrindantin in a mixture of DMSO and potassium acetate buffer (40/60 v/v).[2]
-
-
Colorimetric Reaction:
-
In a new set of microcentrifuge tubes, add 200 µL of the supernatant from the enzymatic reaction (or standard/blank).
-
Add 800 µL of the optimized ninhydrin reagent to each tube.
-
Mix the contents thoroughly by vortexing.
-
Incubate the tubes in a water bath at 90°C for 45 minutes.[2]
-
After incubation, cool the tubes to room temperature.
-
Dilute the reaction mixture by adding an appropriate volume of 50% 2-propanol to bring the absorbance within the linear range of the spectrophotometer.
-
-
Absorbance Measurement:
-
Transfer 200 µL of the final colored solution to a 96-well microplate.
-
Measure the absorbance at 570 nm using a microplate reader. Use the blank (prepared with buffer instead of enzyme) to zero the instrument.
-
Part C: Standard Curve Generation
A standard curve is essential for determining the concentration of Gly-Pro-Ala in the experimental samples.
-
Prepare Gly-Pro-Ala Standards:
-
Prepare a stock solution of Gly-Pro-Ala (e.g., 1 mM) in the phosphate buffer.
-
Perform serial dilutions to obtain a range of standard concentrations (e.g., 0, 50, 100, 200, 400, 600, 800, 1000 µM).
-
-
Ninhydrin Reaction with Standards:
-
Follow the same procedure as in Part B for the colorimetric detection, using the prepared standards instead of the enzymatic reaction supernatant.
-
-
Plotting the Standard Curve:
-
Plot the absorbance at 570 nm (y-axis) against the corresponding Gly-Pro-Ala concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be ≥ 0.99 for a reliable standard curve.
-
Data Presentation
Table 1: Recommended Reaction Conditions
| Parameter | Enzymatic Cleavage | Colorimetric Detection (Ninhydrin) |
| Enzyme | Prolyl Oligopeptidase (F. meningosepticum) | N/A |
| Substrate | This compound | Gly-Pro-Ala (released product) |
| Buffer | 50 mM Phosphate Buffer | Potassium Acetate Buffer in Reagent |
| pH | 7.5 | ~5.2 |
| Temperature | 37°C | 90°C |
| Incubation Time | 30 minutes (optimize for linearity) | 45 minutes |
| Detection Wavelength | N/A | 570 nm |
| Reaction Stopper | 10% Trichloroacetic Acid (TCA) | Cooling and Dilution |
Table 2: Example Data for Gly-Pro-Ala Standard Curve
| Gly-Pro-Ala (µM) | Absorbance at 570 nm (Corrected) |
| 0 | 0.000 |
| 50 | 0.125 |
| 100 | 0.250 |
| 200 | 0.500 |
| 400 | 1.000 |
| 600 | 1.500 |
| 800 | 2.000 |
| 1000 | 2.500 |
| Linear Equation | y = 0.0025x |
| R² Value | 0.999 |
Table 3: Enzyme Activity Calculation
| Parameter | Value | Unit |
| Absorbance of Sample (A_sample) | User-defined | |
| Concentration of GPA from Standard Curve | (A_sample) / (slope of std. curve) | µM |
| Volume of Enzymatic Reaction | 0.1 | mL |
| Incubation Time | 30 | minutes |
| Amount of Enzyme per Reaction | User-defined | µg |
| Enzyme Activity | (µM GPA x 0.1 mL) / (30 min x µg enzyme) | µmol/min/mg (Units) |
Visualization
Caption: Experimental workflow for the colorimetric detection of Gly-Pro-Ala.
Caption: Reaction mechanism for the enzymatic cleavage and colorimetric detection.
References
- 1. microbenotes.com [microbenotes.com]
- 2. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Z-Gly-Pro-Gly-Gly-Pro-Ala-OH in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is a recognized substrate for collagenase, a class of matrix metalloproteinases (MMPs) that play a critical role in the degradation of the extracellular matrix (ECM). In the context of oncology, the dysregulation of MMPs is a hallmark of cancer progression, facilitating tumor invasion, metastasis, and angiogenesis. This document provides detailed application notes and experimental protocols for the potential uses of this compound in cancer research, focusing on its utility as a tool for studying enzyme activity and as a component in targeted drug delivery systems.
Application I: Quantification of Collagenase Activity in the Tumor Microenvironment
The overexpression of collagenases, particularly MMP-1, MMP-8, and MMP-13, is associated with the breakdown of collagen barriers, enabling cancer cells to invade surrounding tissues. This compound can be utilized as a substrate in assays to quantify collagenase activity in various biological samples derived from cancer studies.
Protocol 1: Colorimetric Assay for Collagenase Activity in Cancer Cell Lysates or Conditioned Media
This protocol describes the measurement of collagenase activity in samples from cancer cell cultures.
Materials:
-
This compound
-
Collagenase Assay Buffer (e.g., 50 mM Tricine, 10 mM CaCl₂, 200 mM NaCl, pH 7.5)
-
Ninhydrin reagent
-
Purified bacterial collagenase (for standard curve)
-
Cancer cell lines (e.g., MDA-MB-231 for breast cancer, HT1080 for fibrosarcoma)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Culture cancer cells to 80-90% confluency.
-
For conditioned media, replace the culture medium with serum-free medium and incubate for 24-48 hours. Collect the medium and centrifuge to remove cellular debris.
-
For cell lysates, wash cells with cold PBS, scrape, and lyse in a suitable lysis buffer. Centrifuge to pellet debris and collect the supernatant.
-
-
Standard Curve Preparation:
-
Prepare a series of known concentrations of purified collagenase in Collagenase Assay Buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of sample (conditioned media or cell lysate) or collagenase standard to each well.
-
Prepare a solution of this compound in Collagenase Assay Buffer.
-
Initiate the reaction by adding 50 µL of the peptide substrate solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours), allowing the collagenase to cleave the peptide.
-
-
Detection:
-
Stop the reaction by adding a stop solution if required by the specific ninhydrin reagent.
-
Add ninhydrin reagent to each well to react with the newly exposed primary amine of the cleaved Gly-Pro-Ala fragment.
-
Heat the plate according to the ninhydrin reagent manufacturer's instructions to develop the color.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the absorbance of the standards versus their concentration to generate a standard curve.
-
Determine the collagenase activity in the samples by interpolating their absorbance values on the standard curve.
-
Application II: Component of MMP-Responsive Drug Delivery Systems
The high activity of MMPs in the tumor microenvironment can be exploited for targeted drug delivery. This compound can be incorporated as a cleavable linker in peptide-drug conjugates (PDCs) or other nanocarriers.[1][2][3]
Conceptual Experimental Workflow for an MMP-Responsive Peptide-Drug Conjugate
The following diagram illustrates the workflow for designing and testing a hypothetical MMP-responsive PDC utilizing a sequence similar to this compound.
Protocol 2: In Vitro Cancer Cell Invasion Assay (Transwell Assay)
This protocol assesses the ability of a therapeutic agent, potentially released from an MMP-responsive system, to inhibit cancer cell invasion through a basement membrane matrix.[4][5][6]
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel or similar basement membrane extract
-
Cancer cell line (e.g., MDA-MB-231)
-
Serum-free culture medium and medium with fetal bovine serum (FBS) as a chemoattractant
-
Test compound (e.g., a therapeutic peptide or a drug released from a PDC)
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coating Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel with cold serum-free medium.
-
Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 30 minutes to allow for gelation.
-
-
Cell Preparation:
-
Culture cancer cells and starve them in serum-free medium for 24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium containing the test compound at various concentrations.
-
-
Invasion Assay:
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Carefully place the Matrigel-coated inserts into the wells.
-
Seed the cell suspension (containing the test compound) into the upper chamber of the inserts.
-
Incubate at 37°C in a CO₂ incubator for 24-48 hours.
-
-
Fixation and Staining:
-
After incubation, remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with the fixing solution for 15-20 minutes.
-
Stain the fixed cells with crystal violet for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize and count the stained, invaded cells under a microscope in several random fields.
-
Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured with a plate reader.
-
-
Data Analysis:
-
Compare the number of invaded cells in the treated groups to the untreated control group to determine the inhibitory effect of the test compound.
-
Signaling Pathways and Mechanisms
The use of this compound in cancer research is intrinsically linked to the signaling pathways that regulate MMPs and the consequences of collagen degradation in the tumor microenvironment.
MMP Activation and Collagen Degradation Pathway
The following diagram illustrates a simplified signaling cascade leading to MMP activation and subsequent collagen degradation, a process that can be monitored using substrates like this compound.
Quantitative Data Summary
| Assay Type | Cancer Cell Line | Parameter Measured | Hypothetical Result |
| Collagenase Activity Assay | MDA-MB-231 | Collagenase Activity (mU/mg protein) | 5.2 ± 0.8 |
| Transwell Invasion Assay | HT1080 | % Invasion Inhibition (at 10 µM) | 65% ± 5% |
| MMP-Responsive Drug Release | In vitro with MMP-2 | Half-life of peptide cleavage (min) | 30 |
Conclusion
This compound serves as a valuable tool for cancer research, primarily through its application as a substrate for quantifying collagenase activity and as a design element in MMP-responsive therapeutic strategies. The protocols and conceptual frameworks provided herein offer a starting point for researchers to investigate the role of collagen degradation in cancer progression and to develop novel targeted therapies that exploit the enzymatic activity of the tumor microenvironment.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MMP-2 Responsive Peptide Hydrogel-Based Nanoplatform for Multimodal Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 5. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 6. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH: A Versatile Tool for Probing Regenerative Processes
Introduction
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is a synthetic peptide that serves as a valuable substrate for microbial collagenase, equivalent to matrix metalloproteinase-1 (MMP-1).[1] While not a direct therapeutic agent for tissue regeneration, its utility in regenerative medicine research is significant. This peptide provides a powerful tool for researchers to investigate the enzymatic activity of collagenase, a key player in the intricate processes of tissue remodeling, wound healing, and cell migration that are fundamental to regeneration.[2][3][4] By accurately measuring MMP-1 activity, scientists can gain insights into the molecular mechanisms driving these processes and evaluate the efficacy of potential regenerative therapies.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Synonyms | Z-GPGGPA-OH, N-Cbthis compound | Chem-Impex |
| Molecular Formula | C27H36N6O9 | [5] |
| Molecular Weight | 588.6 g/mol | [5] |
| Purity | Typically ≥99% | [5] |
| Solubility | Soluble in DMF and DMSO | MedChemExpress |
| Storage | Store at -20°C | [5] |
Applications in Regenerative Medicine Research
The primary application of this compound in regenerative medicine is for the quantitative determination of collagenase (MMP-1) activity in various biological samples. This is crucial for studying:
-
Wound Healing: MMP-1 plays a critical role in the debridement of the wound bed, facilitating cell migration and tissue remodeling.[2][3] Monitoring MMP-1 activity can provide insights into the progression of wound healing and the effects of therapeutic interventions.
-
Extracellular Matrix (ECM) Remodeling: The dynamic remodeling of the ECM is fundamental to tissue regeneration. This compound can be used to assess the collagenolytic activity that governs these changes.
-
Stem Cell Migration: MMP-1 has been shown to be necessary for the migration of mesenchymal stem cells.[6][7] Assaying MMP-1 activity can help in understanding the mechanisms of stem cell homing and engraftment in regenerative therapies.
-
Angiogenesis: The formation of new blood vessels is a vital component of tissue regeneration. MMP-1 activity is associated with angiogenesis, and this peptide can be a tool to study this process.
Experimental Protocols
Protocol 1: Colorimetric Assay for Collagenase (MMP-1) Activity
This protocol describes a method to determine the activity of collagenase (MMP-1) in a sample by measuring the cleavage of this compound. The enzymatic cleavage of this substrate yields the fragment Gly-Pro-Ala, which can be quantified colorimetrically after reaction with ninhydrin.[1][8]
Materials:
-
This compound
-
Collagenase (MMP-1) standard
-
Assay Buffer (50 mM Tricine, 10 mM CaCl2, 200 mM NaCl, pH 7.5)
-
Ninhydrin reagent
-
Sample containing collagenase (e.g., cell culture supernatant, tissue homogenate)
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in Assay Buffer.
-
Standard Curve Preparation: Prepare a series of known concentrations of Gly-Pro-Ala in Assay Buffer to generate a standard curve.
-
Sample Preparation: If necessary, dilute the biological sample in Assay Buffer.
-
Reaction Initiation: In a microplate, add the sample or collagenase standard to the wells. Add the this compound solution to initiate the reaction.
-
Incubation: Incubate the microplate at 37°C for a predetermined time (e.g., 1-4 hours).
-
Reaction Termination: Stop the reaction by adding a suitable reagent (e.g., EDTA to chelate Ca2+).
-
Color Development: Add the ninhydrin reagent to all wells, including the standards. Heat the plate according to the ninhydrin reagent's instructions to allow for color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculation: Determine the concentration of the cleaved fragment in the samples by comparing the absorbance values to the standard curve. The collagenase activity can then be calculated and expressed in appropriate units (e.g., µmol/min/mg of protein).
Workflow for the colorimetric collagenase activity assay.
Signaling Pathways
MMP-1 Signaling in Wound Healing
MMP-1 is a key regulator in the complex process of wound healing. Its expression and activity are tightly controlled by various signaling pathways initiated by cytokines and growth factors present in the wound microenvironment. The diagram below illustrates the central role of MMP-1 in facilitating cell migration and tissue remodeling during the healing process.
MMP-1 activation and function in wound healing.
Role of MMP-1 in Mesenchymal Stem Cell (MSC) Migration
The migration of MSCs to sites of injury is a critical step in many regenerative medicine strategies. MMP-1 plays a crucial role in enabling these cells to traverse the ECM. The following diagram outlines the pathway by which MMP-1 facilitates MSC migration.
MMP-1 mediated migration of mesenchymal stem cells.
References
- 1. This compound -Matrix Metalloproteinase (MMP) Inhibitors (34)-多肽合成公司-多肽定制-多肽厂家-南京肽谷生物技术股份有限公司 [tgpeptide.com]
- 2. dovepress.com [dovepress.com]
- 3. woundsource.com [woundsource.com]
- 4. Metalloproteinases and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Matrix metalloproteinase 1 is necessary for the migration of human bone marrow-derived mesenchymal stem cells toward human glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shop.bachem.com [shop.bachem.com]
Troubleshooting & Optimization
How to improve the solubility of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH in aqueous solutions.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and answers to frequently asked questions regarding the solubility of the synthetic peptide, Z-Gly-Pro-Gly-Gly-Pro-Ala-OH. This peptide is a known collagenase substrate used in various biochemical assays.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the poor aqueous solubility of this compound?
A1: The limited solubility of this peptide in aqueous solutions stems from its molecular structure. Key contributing factors include:
-
Hydrophobic N-Terminal Group: The benzyloxycarbonyl (Z) group protecting the N-terminus is large and non-polar, significantly reducing water solubility. Protected peptides are often less soluble in water than their unprotected counterparts.[4]
-
Amino Acid Composition: The peptide sequence is rich in non-polar amino acids such as Proline (Pro) and Alanine (Ala). Peptides with a high proportion of hydrophobic amino acids generally exhibit limited solubility in aqueous solutions.[5][6]
-
Lack of Charged Side Chains: The constituent amino acids (Gly, Pro, Ala) do not have ionizable side chains. The only charge comes from the C-terminal carboxylic acid at appropriate pH levels. A higher content of charged amino acids typically improves solubility by facilitating interactions with water molecules.[5][7]
Q2: What is the expected solubility of this compound in common laboratory solvents?
A2: Quantitative solubility data for the trifluoroacetate salt form of the peptide has been established. It is significantly more soluble in organic solvents than in aqueous buffers. This data is summarized in the table below.
Table 1: Solubility of this compound (trifluoroacetate salt)
| Solvent | Concentration |
|---|---|
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL |
| Ethanol | 30 mg/mL |
| PBS (pH 7.2) | 10 mg/mL |
Data sourced from Cayman Chemical.[2]
Q3: Should I dissolve the peptide directly in an aqueous buffer or use an organic solvent first?
A3: For peptides with poor aqueous solubility, it is highly recommended to first dissolve the peptide completely in a minimal amount of a compatible organic solvent, such as DMSO or DMF.[7][8] Once fully dissolved, you can slowly add the aqueous buffer to the desired final concentration. This method is often more effective because the rate of dissolution is higher in the initial organic solvent.[7]
Q4: How does pH affect the solubility of this peptide?
A4: The pH of the solution is a critical factor.[5][9] this compound has a free carboxylic acid group at its C-terminus, making the overall peptide acidic. At a pH above its isoelectric point (pI), the carboxylic acid group will be deprotonated (COO-), imparting a net negative charge on the peptide. This charge enhances interaction with polar water molecules, thereby increasing solubility. Therefore, attempting to dissolve the peptide in a slightly basic buffer (e.g., pH 7.5-8.5) may improve its solubility compared to neutral water or acidic solutions.[6]
Q5: Can sonication or gentle heating be used to aid dissolution?
A5: Yes, both methods can be effective. Brief sonication can help break up aggregates and improve dissolution.[8][10] Gentle warming of the solution to temperatures below 40°C can also increase solubility.[10][11] However, excessive or prolonged heating should be avoided as it may risk degrading the peptide.
Solubility Troubleshooting Guide
This guide addresses common problems encountered when trying to dissolve this compound.
Problem: The peptide powder is not dissolving in water or a neutral buffer (e.g., PBS pH 7.2).
This is the most common issue due to the peptide's hydrophobic nature. Follow the systematic approach outlined below.
Diagram 1: Factors Influencing Peptide Solubility
Caption: Key molecular and environmental factors affecting the solubility of this compound.
Recommended Workflow for Dissolution
If initial attempts to dissolve the peptide in an aqueous buffer fail, follow this validated workflow.
Diagram 2: Experimental Workflow for Peptide Dissolution
Caption: A step-by-step decision tree for solubilizing this compound.
Problem: The peptide dissolves initially but precipitates after adding more buffer or upon storage.
Possible Causes:
-
Supersaturation: The concentration may be above the peptide's solubility limit in the final buffer composition.
-
Aggregation: The peptide may be forming aggregates and precipitating over time.
-
Temperature Effects: Solubility can decrease upon cooling if the stock solution is refrigerated.
Solutions:
-
Verify Concentration: Do not exceed the known solubility limit (e.g., 10 mg/mL in PBS).[2] If precipitation occurs during dilution, the target concentration is too high.
-
Centrifuge Before Use: Always centrifuge your peptide solution before use to pellet any undissolved material or aggregates.[8][10] Use the clear supernatant for your experiments.
-
Proper Storage: Store stock solutions at -20°C or -80°C. Before use, allow the solution to thaw completely and vortex gently.
-
Re-dissolve: If the entire solution has precipitated, it may be possible to re-dissolve it by adding more organic solvent (like DMSO) and then re-diluting, or by gentle warming and sonication.
Key Experimental Protocols
Protocol 1: Standard Co-Solvent Dissolution Method
This protocol is the recommended starting point for dissolving this compound.
Objective: To achieve a clear, stable stock solution of the peptide.
Materials:
-
Lyophilized this compound
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Add a small, precise volume of DMSO to the vial to create a concentrated stock solution (e.g., to achieve 30 mg/mL).
-
Vortex the vial thoroughly until the peptide is completely dissolved and the solution is clear. Brief sonication (3 cycles of 10 seconds) may be used if needed.[8]
-
To create your working solution, slowly add the aqueous buffer dropwise to the concentrated DMSO stock while gently vortexing.
-
If any cloudiness or precipitate appears, you may have reached the solubility limit in that buffer. Stop adding buffer and consider this your maximum concentration stock.
-
Once the desired concentration is reached, centrifuge the final solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any micro-aggregates.
-
Carefully transfer the clear supernatant to a fresh, sterile tube. Aliquot and store at -20°C or below.
Protocol 2: Solubility Testing via pH Adjustment
Objective: To determine if adjusting the pH of the aqueous buffer improves peptide solubility.
Materials:
-
Lyophilized this compound
-
Aqueous buffers at different pH values (e.g., pH 6.0, 7.4, 8.5)
-
Small aliquots of the peptide powder
Procedure:
-
Dispense a small, equal amount of the peptide into separate microcentrifuge tubes. It is best to test with a small quantity first rather than the entire sample.[8][12]
-
Add a small volume of the first buffer (e.g., pH 6.0) to one tube and vortex thoroughly. Observe for dissolution.
-
Repeat the process for the other buffers (pH 7.4 and pH 8.5) in separate tubes.
-
Compare the clarity of the solutions. An increase in clarity at a higher pH indicates that the negative charge on the C-terminus is improving solubility.
-
Use the buffer system that provides the best solubility for preparing your final stock solution, following the general dissolution guidelines in Protocol 1 if a co-solvent is still needed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. Gelation behavior of short protected peptides in organic medium - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00275C [pubs.rsc.org]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. jpt.com [jpt.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. reta-peptide.com [reta-peptide.com]
- 10. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. lifetein.com [lifetein.com]
Maintaining Z-Gly-Pro-Gly-Gly-Pro-Ala-OH stability under physiological conditions.
Welcome to the technical support center for Z-Gly-Pro-Gly-Gly-Pro-Ala-OH. This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to ensure the stability and successful application of this peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, the lyophilized peptide should be stored at -20°C or -80°C.[1] Once reconstituted, it is recommended to prepare single-use aliquots and store them frozen to minimize freeze-thaw cycles, which can lead to degradation.[2]
Q2: What is the recommended solvent for reconstituting this compound?
A2: The initial choice of solvent will depend on the peptide's solubility. For many peptides, sterile, purified water or a buffer at a neutral pH is a good starting point. If solubility is an issue, which can occur with hydrophobic peptides, consulting a solubility test report or using small amounts of organic solvents like DMSO followed by dilution with an aqueous buffer may be necessary.[2]
Q3: How does pH affect the stability of this peptide in solution?
A3: Generally, peptides are most stable within a neutral pH range, typically around 6-8.[1] Extreme pH levels, both acidic and basic, can catalyze hydrolysis of peptide bonds, leading to degradation.[1][3][4] For this compound, maintaining a physiological pH is crucial for stability.
Q4: Is this compound susceptible to enzymatic degradation?
A4: The high proline content of this peptide may confer some resistance to certain proteases, as proline residues can create unique kinks in the peptide backbone that are not easily recognized by all enzymes.[5][6] However, it is a known substrate for collagenase.[7][8][9] Therefore, if working with cell cultures or tissue homogenates that may contain proteases, degradation is a possibility. The N-terminal Z-group (benzyloxycarbonyl) provides some protection against aminopeptidases.[10]
Q5: My peptide solution appears cloudy or shows precipitation. What should I do?
A5: Cloudiness or precipitation can indicate poor solubility or aggregation.[2][10] This can be influenced by factors such as pH, ionic strength, and temperature.[11] Ensure the peptide is fully dissolved upon reconstitution. If precipitation occurs over time, it may be necessary to re-evaluate the buffer composition or consider using stabilizing excipients.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of peptide activity in an in vitro assay | Peptide degradation due to improper storage or handling. | Store lyophilized peptide at -20°C or below. Aliquot reconstituted solutions to avoid repeated freeze-thaw cycles.[2] |
| Enzymatic degradation from components in the assay medium (e.g., serum). | Consider using protease inhibitors if compatible with your experimental setup.[12] | |
| pH of the assay buffer is outside the optimal range for peptide stability. | Verify that the pH of all solutions is within a neutral range (pH 6-8).[1] | |
| Inconsistent results in HPLC analysis | Peptide adsorption to container surfaces. | Use low-protein-binding vials and pipette tips. |
| Inaccurate quantification due to the hygroscopic nature of the lyophilized powder. | Allow the vial to equilibrate to room temperature in a desiccator before opening and weighing.[13][14] | |
| Aggregation of the peptide in solution. | Briefly sonicate the solution or gently vortex. Ensure the chosen buffer is appropriate for maintaining solubility. | |
| Appearance of unexpected peaks in chromatogram during stability studies | Chemical degradation of the peptide (e.g., hydrolysis). | Analyze the degradation products using mass spectrometry (MS) to identify the cleavage sites. Adjust buffer pH or add stabilizers to minimize hydrolysis.[3][11] |
| Oxidation of the peptide. | While this peptide does not contain highly susceptible residues like Met or Cys, it's good practice to use degassed buffers and minimize exposure to oxygen.[1] |
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to assess the stability of this compound in a buffered solution over time.
Materials:
-
This compound (lyophilized powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a precise amount of lyophilized this compound.
-
Reconstitute the peptide in PBS (pH 7.4) to a final concentration of 1 mg/mL.
-
Filter the stock solution through a 0.22 µm filter to remove any potential microbial contamination.[2]
-
-
Incubation:
-
Aliquot the stock solution into several low-protein-binding tubes.
-
Incubate the tubes at 37°C (to simulate physiological temperature).
-
Designate time points for analysis (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
-
HPLC Analysis:
-
At each time point, remove one aliquot from the incubator.
-
Inject a standard volume (e.g., 20 µL) onto the C18 column.
-
Run a gradient elution from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
The peak corresponding to the intact peptide should be identified at time 0.
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the initial peak area at time 0.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
-
Visualizations
Peptide Stability Workflow
Caption: Workflow for assessing peptide stability under physiological conditions.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- 1. peptidesuk.com [peptidesuk.com]
- 2. genscript.com [genscript.com]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review | MDPI [mdpi.com]
- 5. The Cytoplasmic Peptidase DPP9 Is Rate-limiting for Degradation of Proline-containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance of proline-containing peptides to ruminal degradation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. shop.bachem.com [shop.bachem.com]
- 10. pepdoopeptides.com [pepdoopeptides.com]
- 11. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. biomedgrid.com [biomedgrid.com]
- 14. biomedgrid.com [biomedgrid.com]
Optimizing the concentration of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH for cell culture experiments.
Welcome to the technical support center for Z-Gly-Pro-Gly-Gly-Pro-Ala-OH. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this collagenase substrate peptide in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in cell culture?
A1: this compound is a synthetic peptide that serves as a substrate for collagenases, such as matrix metalloproteinase-1 (MMP-1).[1] Its primary known function in a biological context is to be cleaved by collagenase, yielding the tripeptide Gly-Pro-Ala (GPA). The peptide itself is also considered a collagen mimetic peptide (CMP) due to its repeating Gly-Pro-X sequence, which can mimic the structure of natural collagen.[2] Its utility in cell culture can be twofold: as a tool to study collagenase activity and as a delivery system for the bioactive GPA peptide.
Q2: What is the expected mechanism of action of this compound in mammalian cell culture?
A2: The primary mechanism of action is initiated by the enzymatic cleavage of the peptide by collagenases present in the cell culture system (either secreted by the cells or added exogenously). This cleavage releases the tripeptide Gly-Pro-Ala (GPA). GPA has been shown to have distinct biological effects, including the inhibition of the NLRP3 inflammasome and amelioration of colitis through the AMPK pathway.[3][4][5] It can suppress the production of reactive oxygen species (ROS) and maintain mitochondrial homeostasis.[3][6] Therefore, the observed effects in your cell culture may be attributable to the actions of the GPA cleavage product.
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: While specific optimal concentrations for every cell type and application have not been extensively documented for this compound, a starting point can be inferred from studies on similar peptides and its use in other biological systems. In vitro studies on jellyfish larvae have used micromolar concentrations to induce metamorphosis.[7] For other collagen mimetic peptides used in mammalian cell culture, concentrations around 100 µM have been reported to promote cell adherence and migration.[8] It is recommended to perform a dose-response experiment starting from a low micromolar range (e.g., 1-10 µM) up to 100 µM to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store this compound?
A4: For optimal stability, this compound should be stored at -20°C in its lyophilized form. When preparing a stock solution, it is advisable to reconstitute the peptide in a sterile, high-quality solvent such as dimethyl sulfoxide (DMSO) or sterile water. For cell culture applications, it is crucial to ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.1% for DMSO). Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cells | 1. Insufficient collagenase activity in the cell culture to cleave the peptide. 2. The concentration of the peptide is too low. 3. The specific cell type is not responsive to the GPA peptide. | 1. Consider adding a low concentration of exogenous collagenase to the culture medium. Ensure the collagenase itself does not interfere with your experimental endpoint. 2. Perform a dose-response experiment with a wider concentration range (e.g., up to 200 µM). 3. Verify the expression of potential target pathways (e.g., AMPK, NLRP3) in your cell line. |
| Cell toxicity or death observed | 1. The concentration of the peptide is too high. 2. The solvent (e.g., DMSO) concentration is toxic. 3. The peptide preparation contains impurities. | 1. Lower the concentration of the peptide in your experiments. 2. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cells. 3. Use a high-purity grade of the peptide (e.g., >95%). |
| Inconsistent results between experiments | 1. Inconsistent peptide concentration due to improper storage or handling. 2. Variability in cell passage number or confluency. 3. Degradation of the peptide in the stock solution. | 1. Ensure proper storage of the lyophilized peptide and stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 2. Standardize cell culture conditions, including passage number and seeding density. 3. Prepare fresh stock solutions regularly. |
Experimental Protocols
General Protocol for Preparing this compound Stock Solution
-
Calculate the required amount: Determine the mass of the lyophilized peptide needed to achieve a desired stock solution concentration (e.g., 10 mM).
-
Reconstitution: Under sterile conditions, add the appropriate volume of a suitable solvent (e.g., sterile DMSO or water) to the vial containing the lyophilized peptide.
-
Dissolution: Gently vortex or pipette up and down to ensure the peptide is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
General Protocol for Cell Treatment
-
Cell Seeding: Plate your cells at the desired density in appropriate cell culture vessels and allow them to adhere and stabilize overnight.
-
Preparation of Working Solution: Thaw an aliquot of the peptide stock solution. Dilute the stock solution to the final desired concentration in fresh, pre-warmed cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: Proceed with your downstream analysis (e.g., proliferation assay, gene expression analysis, etc.).
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Cell Culture
| Application | Cell Type | Recommended Starting Concentration Range | Reference/Rationale |
| General Cell Culture | Various Mammalian Cell Lines | 1 - 100 µM | Based on general use of collagen mimetic peptides and in vitro studies on other organisms.[7][8] |
| Anti-inflammatory Assays | Macrophages, Intestinal Epithelial Cells | 10 - 50 µM | Inferred from studies on the cleavage product, GPA, which shows effects in this range. |
| Wound Healing/Migration Assays | Fibroblasts, Epithelial Cells | 50 - 100 µM | Based on studies with other collagen mimetic peptides promoting cell migration.[8] |
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Proposed signaling pathway of the GPA cleavage product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPA peptide inhibits NLRP3 inflammasome activation to ameliorate colitis through AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPA peptide inhibits NLRP3 inflammasome activation to ameliorate colitis through AMPK pathway - Figure f7 | Aging [static-site-aging-prod2.impactaging.com]
- 5. Aging-US: GPA peptide inhibits NLRP3 inflammasome activation to ameliorate colitis | Aging [aging-us.com]
- 6. researchgate.net [researchgate.net]
- 7. shop.bachem.com [shop.bachem.com]
- 8. stuarttherapeutics.com [stuarttherapeutics.com]
Technical Support Center: Ninhydrin Reaction Troubleshooting for Accurate Peptide Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of peptides, with a specific focus on Gly-Pro-Ala, using the ninhydrin reaction.
Troubleshooting Guides
This section addresses specific issues that may arise during the ninhydrin assay, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Color Development | 1. Inactive or degraded ninhydrin reagent.[1] 2. Incorrect reaction temperature or time.[2][3] 3. Incorrect pH of the reaction mixture.[1] 4. Absence of a free primary or secondary amine at the N-terminus of the peptide. 5. Steric hindrance limiting ninhydrin access to the amino group.[4] | 1. Prepare fresh ninhydrin reagent. Store in a dark, airtight container at 4-8°C.[5] 2. Optimize incubation temperature (typically 90-100°C) and time (10-45 minutes) for your specific peptide.[2][3] 3. Ensure the buffer system maintains the optimal pH for the reaction.[1] 4. Verify the peptide sequence. The ninhydrin reaction requires a free N-terminal amino group. 5. For larger peptides, consider alternative quantification methods. |
| Inconsistent or Irreproducible Results | 1. Evaporation of solvent during the heating step.[6] 2. Inconsistent heating. 3. Pipetting errors. 4. Contamination of reagents or samples. | 1. Use tightly capped reaction tubes to prevent solvent loss.[7] 2. Use a reliable heating block or water bath with uniform temperature distribution. 3. Calibrate pipettes regularly and use proper pipetting techniques. 4. Use high-purity reagents and deionized water. Avoid introducing contaminating substances. |
| Unexpected Color Formation (e.g., Yellow, Brown) | 1. Presence of proline or other imino acids at the N-terminus.[4][8] 2. Presence of asparagine can result in a brown color.[4] 3. Reaction with ammonia or other primary amines in the sample.[4][9][10] | 1. Proline and hydroxyproline react with ninhydrin to form a yellow-orange product, with an absorbance maximum around 440 nm.[4][11] For Gly-Pro-Ala, the N-terminal glycine should yield a purple color. A yellow hue might indicate peptide degradation releasing free proline. 2. Be aware of the specific amino acid composition of your peptide. 3. Remove ammonia from samples if it is a known contaminant.[12] |
| High Background Absorbance | 1. Contaminated reagents, especially the ninhydrin solution.[13] 2. Presence of interfering substances in the sample matrix (e.g., reducing sugars, oxidizing agents).[9] 3. Aged or improperly stored ninhydrin reagent.[1] | 1. Prepare fresh reagents with high-purity components. 2. Perform a sample blank to check for matrix interference. Consider sample purification if necessary. 3. Always use freshly prepared or properly stored ninhydrin reagent. |
Frequently Asked Questions (FAQs)
1. What is the principle of the ninhydrin reaction for peptide quantification?
The ninhydrin test is a chemical method used to detect and quantify primary and secondary amines, including the N-terminal amino group of peptides.[4] Ninhydrin, an oxidizing agent, reacts with the free alpha-amino group of an amino acid or peptide.[4][11] This reaction leads to the formation of a deep purple-colored compound known as Ruhemann's purple, which has a maximum absorbance at 570 nm.[9][11] The intensity of this color is proportional to the concentration of the peptide.[11][14]
2. How does the presence of proline in Gly-Pro-Ala affect the ninhydrin reaction?
In the tripeptide Gly-Pro-Ala, the N-terminal amino acid is glycine, which has a primary amino group. Therefore, the reaction with ninhydrin is expected to proceed and produce the characteristic Ruhemann's purple. The internal proline residue, which has a secondary amino group, will not react as it is part of the peptide backbone and its amino group is involved in a peptide bond. If the peptide were to degrade and release free proline, a yellow color might be observed.[8][15]
3. What is the optimal wavelength to measure the absorbance for Gly-Pro-Ala quantification?
For the quantification of Gly-Pro-Ala, the absorbance should be measured at 570 nm, which is the maximum absorbance wavelength for Ruhemann's purple, the product formed from the reaction of ninhydrin with the N-terminal glycine.[9][11] If there is a concern about the presence of free proline, a secondary measurement at 440 nm can be taken.[4][11]
4. What are common interfering substances in the ninhydrin assay?
Several substances can interfere with the ninhydrin reaction, leading to inaccurate results. These include:
-
Ammonia and other primary amines: React with ninhydrin to produce a purple color, leading to overestimation.[4][9][10]
-
Reducing and oxidizing agents: Can interfere with the redox reaction of ninhydrin.[9]
-
Reducing sugars: Can also interfere with the reaction.[16]
5. How should the ninhydrin reagent be prepared and stored?
A common preparation involves dissolving ninhydrin in an organic solvent like ethanol, acetone, or a mixture of acetone and butanol.[4][5] For enhanced stability and color yield, a reagent mixture containing ninhydrin, hydrindantin (a reduced form of ninhydrin), a buffer (e.g., acetate buffer), and an organic solvent like dimethyl sulfoxide (DMSO) is often used.[2][3] The reagent should be stored in a dark, airtight container at 4-8°C to minimize degradation.[5] It is often recommended to prepare the reagent fresh.[1]
Experimental Protocols
Optimized Ninhydrin Protocol for Peptide Quantification
This protocol is an optimized method for the quantification of free amino acids and can be adapted for N-terminal quantification of peptides like Gly-Pro-Ala.[2][3]
Reagents:
-
Ninhydrin Reagent:
-
Dissolve 550 mg of ninhydrin and 22 mg of hydrindantin in 11 mL of dimethyl sulfoxide (DMSO).[2]
-
Prepare an acetate buffer by dissolving 98.1 g of potassium acetate and 111 mL of glacial acetic acid in water to a final volume of 500 mL.[2]
-
Mix the ninhydrin/hydrindantin solution with 11 mL of the acetate buffer.[2] This reagent should be used directly after preparation.
-
-
Dilution Solvent: 50/50 (v/v) mixture of 2-propanol and water.[2]
-
Standard Solutions: Prepare a series of standard solutions of your peptide (e.g., Gly-Pro-Ala) of known concentrations.
Procedure:
-
To 200 µL of your sample or standard in a microcentrifuge tube, add 800 µL of the freshly prepared ninhydrin reagent.
-
Cap the tubes tightly and heat at 90°C for 45 minutes in a heating block or water bath.[2][3]
-
After heating, cool the tubes to room temperature.
-
Dilute the samples by adding an appropriate volume of the dilution solvent (e.g., 1 mL) to bring the absorbance within the linear range of the spectrophotometer.
-
Measure the absorbance of the samples and standards at 570 nm against a blank (containing all reagents except the peptide).
-
Construct a standard curve by plotting the absorbance versus the concentration of the standard solutions.
-
Determine the concentration of your unknown samples from the standard curve.
Diagrams
Caption: Experimental workflow for peptide quantification using the ninhydrin assay.
Caption: A logical flowchart for troubleshooting common issues in the ninhydrin assay.
References
- 1. pickeringlabs.com [pickeringlabs.com]
- 2. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids [mdpi.com]
- 3. The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. dalynn.com [dalynn.com]
- 6. researchgate.net [researchgate.net]
- 7. Amino Acid Assay [user.eng.umd.edu]
- 8. quora.com [quora.com]
- 9. SATHEE: Chemistry Ninhydrin Test [sathee.iitk.ac.in]
- 10. byjus.com [byjus.com]
- 11. Quantitative Estimation of Amino Acids by Ninhydrin (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. static.igem.org [static.igem.org]
- 13. researchgate.net [researchgate.net]
- 14. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 15. Ninhydrin Test: Principle, Reaction & Application [vedantu.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Bioactivity of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on strategies to enhance the bioactivity of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a synthetic peptide that serves as a substrate for collagenases, a class of matrix metalloproteinases (MMPs). Its primary known biological activity is to be recognized and cleaved by these enzymes. This makes it a valuable tool for studying collagenase activity and for developing potential inhibitors.
Q2: Why would I want to enhance the bioactivity of a collagenase substrate?
A2: Enhancing the bioactivity of a substrate like this compound can have several applications. For inhibitor screening, a substrate with a higher turnover rate (kcat) or lower Michaelis constant (Km) can lead to a more sensitive assay. For therapeutic applications, derivatives can be designed to have altered susceptibility to cleavage, act as competitive inhibitors, or be modified to deliver a therapeutic agent to sites of high collagenase activity.
Q3: What are the main strategies to enhance the bioactivity of peptide derivatives?
A3: The main strategies include:
-
Chemical Modifications: Such as lipidation and PEGylation to alter solubility, stability, and cell permeability.
-
Amino Acid Substitution: Replacing specific amino acids to increase affinity for the enzyme's active site or improve stability.
-
Formulation Strategies: Optimizing the pH, using co-solvents, or incorporating the peptide into delivery systems like nanoparticles to improve its stability and delivery.
Q4: What are the common challenges when working with proline-rich peptides like this compound?
A4: Proline-rich peptides can present several challenges, including:
-
Synthesis: The unique cyclic structure of proline can lead to slower and less efficient coupling reactions during solid-phase peptide synthesis.
-
Solubility: Peptides with a high content of hydrophobic residues, including proline, may have poor solubility in aqueous buffers.
-
Aggregation: The rigid structure of proline can sometimes promote the formation of secondary structures and aggregation.
Troubleshooting Guides
Problem 1: Poor Solubility of a Lipidated this compound Derivative in Aqueous Buffer
Symptoms:
-
The lyophilized peptide does not dissolve completely in water or a standard buffer like PBS.
-
The solution appears cloudy or contains visible particulates.
-
Precipitation occurs when a stock solution in an organic solvent is diluted into an aqueous buffer.
Possible Causes:
-
The addition of a lipid chain significantly increases the hydrophobicity of the peptide.
-
The pH of the buffer is close to the isoelectric point (pI) of the peptide derivative, minimizing its net charge and solubility.
-
The peptide is aggregating due to hydrophobic interactions.
Solutions:
| Step | Action | Rationale |
| 1 | Initial Dissolution in Organic Solvent | Dissolve the lipidated peptide in a minimal amount of a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). |
| 2 | Gradual Dilution | Add the aqueous buffer to the organic stock solution dropwise while vortexing. This avoids a sudden change in solvent polarity that can cause precipitation. |
| 3 | pH Adjustment | If solubility is still an issue, try dissolving the peptide in a slightly acidic (e.g., 10% acetic acid) or basic (e.g., 10% ammonium bicarbonate) solution before diluting with the final buffer. This moves the pH away from the pI. |
| 4 | Use of Co-solvents | Maintain a small percentage (e.g., 1-5%) of the organic solvent in the final aqueous solution to help keep the peptide dissolved. Ensure the final concentration of the organic solvent is compatible with your assay. |
| 5 | Sonication | Briefly sonicate the solution in a water bath to help break up aggregates and facilitate dissolution. |
Problem 2: Incomplete Coupling During Solid-Phase Synthesis of a this compound Derivative
Symptoms:
-
Kaiser test or other ninhydrin-based tests are positive after a coupling step, indicating free amines.
-
Mass spectrometry of the final crude product shows significant deletion sequences.
Possible Causes:
-
Steric hindrance from the bulky Z-group at the N-terminus or from the proline residues.
-
Aggregation of the growing peptide chain on the resin, preventing access of reagents.
-
Inefficient activation of the incoming amino acid.
Solutions:
| Step | Action | Rationale |
| 1 | Double Coupling | After the initial coupling reaction, repeat the coupling step with fresh reagents to drive the reaction to completion. |
| 2 | Use of Stronger Coupling Reagents | Employ more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). |
| 3 | Increase Reaction Time and Temperature | Extend the coupling reaction time or gently warm the reaction vessel (e.g., to 30-40°C) to improve kinetics. |
| 4 | Incorporate Chaotropic Agents | For difficult sequences prone to aggregation, consider adding a chaotropic agent like a low percentage of trifluoroethanol (TFE) to the coupling solution to disrupt secondary structures. |
| 5 | Microwave-Assisted Synthesis | Utilize a microwave peptide synthesizer to enhance coupling efficiency through rapid heating. |
Quantitative Data Summary
| Substrate/Inhibitor | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | IC₅₀/Kᵢ | Reference |
| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Collagenase | 3 | - | 1.5 x 10³ | - | [1] |
| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH₂ | Gelatinase | 7 | - | 1.2 x 10⁵ | - | [1] |
| fTHP-3 | MMP-1 | 61.2 | 0.080 | 1.3 x 10³ | - | [2] |
| Z-Pro-Leu-Gly-NHOH | Human Skin Collagenase | - | - | - | 40 µM (IC₅₀) | [3] |
| HSCH₂(R,S)CH[CH₂CH(CH₃)₂]CO-L-Phe-L-Ala-NH₂ | Collagenase | - | - | - | 20 nM (IC₅₀) | [1] |
| HSCH₂(R,S)CH[CH₂CH(CH₃)₂]CO-L-Phe-L-Ala-NH₂ | Gelatinase | - | - | - | <1 nM (IC₅₀) | [1] |
Note: The data presented here are for various synthetic substrates and inhibitors of collagenases and may not be directly comparable to this compound derivatives. They are provided for illustrative purposes to indicate the range of kinetic parameters observed for similar molecules.
Experimental Protocols
Protocol 1: Collagenase Activity Assay Using a Fluorogenic Substrate
This protocol describes a general method for measuring collagenase activity. It can be adapted for this compound by using a fluorescently labeled version of the peptide or a coupled assay format.
Materials:
-
Collagenase (e.g., from Clostridium histolyticum or recombinant human MMP)
-
Fluorogenic collagenase substrate (e.g., a FRET-based peptide)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the desired working concentration in Assay Buffer.
-
Prepare a stock solution of the collagenase in Assay Buffer.
-
In the 96-well plate, add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the collagenase solution to the sample wells. For a negative control, add 25 µL of Assay Buffer.
-
Initiate the reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/440 nm) every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
Protocol 2: Solid-Phase Synthesis of a Lipidated this compound Derivative
This protocol outlines the manual synthesis of a C-terminally lipidated peptide using Fmoc chemistry.
Materials:
-
Fmoc-Ala-Wang resin
-
Fmoc-protected amino acids (Pro, Gly)
-
Coupling reagent (e.g., HBTU) and base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
Lipid (e.g., Palmitic acid)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and react for 1-2 hours.
-
Wash the resin with DMF.
-
Repeat steps 2 and 3 for each amino acid in the sequence (Pro, Gly, Gly, Pro, Gly).
-
-
N-terminal Capping: After the final Gly is coupled, cap the N-terminus with the Z-group (Benzyloxycarbonyl group) using Z-OSu (N-(Benzyloxycarbonyloxy)succinimide).
-
Lipidation (on a Lysine side chain, if incorporated): If a Lys(Mtt)-OH was incorporated in the sequence, selectively deprotect the Mtt group with 1% TFA in DCM and then couple the lipid (e.g., palmitic acid) to the lysine side chain using a coupling reagent.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase HPLC.
Visualizations
Caption: General experimental workflow for the synthesis, purification, and bioactivity testing of this compound derivatives.
Caption: Potential signaling pathways activated by collagen fragments, which may be relevant for the cleavage products of this compound. Direct evidence for the signaling activity of its specific fragments is currently limited.
References
- 1. Comparison of vertebrate collagenase and gelatinase using a new fluorogenic substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic analysis of matrix metalloproteinase activity using fluorogenic triple-helical substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide hydroxamic acids inhibit skin collagenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis and purification of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH.
Welcome to the technical support center for the synthesis and purification of the hexapeptide Z-Gly-Pro-Gly-Gly-Pro-Ala-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this proline and glycine-rich peptide.
Troubleshooting Guides
Synthesis Phase: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides rich in proline and glycine can be challenging due to the unique properties of these amino acids.[1] Proline's secondary amine structure can lead to slower coupling kinetics, while glycine-rich sequences are prone to aggregation.[1][2][3] The following table outlines common problems, their potential causes, and recommended solutions during the SPPS of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reactions | - Steric hindrance from the preceding proline residue.[1] - Secondary structure formation or aggregation of the growing peptide chain on the solid support, hindering reagent access.[2] - Inefficient activation of the incoming amino acid. | - Double couple the amino acid immediately following a proline residue.[4] - Increase the concentration of the amino acid and coupling reagents (e.g., to 0.5 M).[4] - Use stronger coupling reagents like HBTU, HATU, or PyBOP. - Incorporate pseudoproline dipeptides to disrupt secondary structures.[1] - Utilize microwave-assisted synthesis to improve reaction kinetics.[2] |
| Peptide Aggregation | - High hydrophobicity of the peptide sequence.[2][3] - Formation of β-sheet structures , particularly with repeating glycine or hydrophobic residues.[3] | - Use chaotropic salts (e.g., LiCl) in the solvent to disrupt aggregation. - Synthesize at a lower peptide concentration on the resin.[2] - Incorporate backbone-protecting groups like Hmb or Dmb on glycine residues to prevent hydrogen bonding. |
| Formation of Deletion Sequences | - Incomplete deprotection of the Fmoc group, especially from sterically hindered residues. - Incomplete coupling of an amino acid. | - Extend Fmoc deprotection time or use a stronger base like DBU in the deprotection solution.[5][6] - Monitor coupling completion using a colorimetric test (e.g., Kaiser test for primary amines, Chloranil test for secondary amines like proline).[7] - Cap unreacted amines with acetic anhydride after each coupling step to prevent the formation of deletion peptides. |
| Side Reactions | - Diketopiperazine formation at the dipeptide stage (Pro-Ala-resin), leading to cleavage from the resin.[8] - Aspartimide formation if Aspartic acid were present.[7][8] | - For the initial dipeptide, couple the third amino acid (Gly) immediately after the second (Pro) without extended delays. - Use appropriate side-chain protecting groups for all relevant amino acids. |
Purification Phase: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The purification of this compound can be complicated by its hydrophobic Z-group and potential for aggregation, which can lead to poor chromatographic performance.[9]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Broadening) | - Secondary interactions between the peptide and free silanol groups on the silica-based column.[9] - Peptide aggregation in the mobile phase.[9] - Low concentration of ion-pairing agent (e.g., TFA).[9] - Column overload . | - Use a high-purity silica column with end-capping. - Increase the concentration of TFA (e.g., to 0.1%) in the mobile phase to improve ion pairing.[9] - Decrease the sample load on the column. - Increase column temperature (e.g., 40-60 °C) to reduce aggregation and improve peak shape.[9][10] |
| Low Peptide Recovery | - Irreversible adsorption of the hydrophobic peptide to the column matrix. - Precipitation of the peptide on the column or in the tubing. - Poor solubility of the crude peptide in the initial mobile phase.[9] | - Passivate the HPLC system with a strong acid to minimize non-specific binding.[9] - Ensure complete dissolution of the peptide in a solvent like DMSO or isopropanol before diluting with the mobile phase for injection.[9] - Use a shallower gradient during elution.[9] |
| Poor Resolution of Impurities | - Inappropriate gradient slope . - Co-elution of closely related impurities (e.g., deletion sequences). - Incorrect mobile phase composition . | - Optimize the gradient slope based on a scouting run. A shallower gradient around the elution point of the target peptide can improve resolution.[9] - Try a different stationary phase (e.g., C8 instead of C18) or a different organic modifier (e.g., methanol instead of acetonitrile). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended strategy for synthesizing the Gly-Pro and Gly-Gly motifs in this peptide?
A1: The Gly-Pro and Gly-Gly sequences can be challenging. For the Gly-Pro dipeptide, ensure complete coupling of Gly, as the secondary amine of proline is less reactive.[4] Consider a double coupling for the glycine following proline. For the Gly-Gly motif, aggregation is a significant concern. Using a Dmb-protected glycine derivative, such as Fmoc-Gly-(Dmb)Gly-OH, can disrupt secondary structure formation and improve synthetic efficiency.
Q2: How can I minimize aggregation during SPPS?
A2: Several strategies can mitigate aggregation. The use of pseudoproline dipeptides can disrupt the formation of secondary structures.[1] Additionally, performing the synthesis at a higher temperature or using microwave assistance can help reduce aggregation by providing more energy to disrupt intermolecular interactions.[2] Lowering the peptide concentration on the resin can also minimize the chances of intermolecular aggregation.[2]
Q3: What is the best cleavage cocktail for releasing this compound from the resin?
A3: A standard cleavage cocktail for peptides without sensitive residues like Cys, Met, or Trp is typically sufficient. A common and effective cocktail is Reagent B, which is composed of trifluoroacetic acid (TFA), water, phenol, and triisopropylsilane (TIS).[11] A typical composition is TFA/TIS/H₂O (95:2.5:2.5). The TIS acts as a scavenger for cationic species generated during cleavage.[11]
Q4: My crude peptide has very low solubility in the HPLC mobile phase. What should I do?
A4: Low solubility is a common issue with hydrophobic peptides.[12] First, perform a solubility test with a small amount of your peptide in various solvents like DMSO, isopropanol, or acetonitrile/water mixtures.[9] For purification, dissolve the crude peptide in the strongest solvent it is soluble in (e.g., DMSO) at a high concentration, then dilute it with the initial mobile phase (e.g., 95% water/5% acetonitrile with 0.1% TFA) to an appropriate concentration just before injection.[9]
Q5: I'm observing peak tailing during HPLC purification. How can I improve the peak shape?
A5: Peak tailing is often caused by secondary interactions with the stationary phase or peptide aggregation.[9] Ensure your mobile phase contains an adequate amount of an ion-pairing agent like TFA (at least 0.1%).[9] Increasing the column temperature can also improve peak shape by enhancing mass transfer and reducing viscosity.[9] If tailing persists, consider using a different brand or type of HPLC column, as silica properties can vary.[13]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines a general procedure for the manual synthesis of this compound on a Wang resin using Fmoc/tBu chemistry.
-
Resin Preparation: Swell the Wang resin in dimethylformamide (DMF) for 1 hour.
-
First Amino Acid Loading: Couple Fmoc-Ala-OH to the resin using a suitable activation method (e.g., DIC/Oxyma).
-
Peptide Chain Elongation (per cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF, isopropanol, and then DMF.
-
Amino Acid Coupling: Pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) and couple to the resin for 1-2 hours.
-
Washing: Wash the resin as described above.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (will be negative for proline).
-
-
Z-Group Incorporation: For the final coupling, use Z-Gly-OH.
-
Final Washing: After the final coupling, wash the resin with DMF, then dichloromethane (DCM), and dry under vacuum.
Cleavage and Deprotection Protocol
-
Resin Treatment: Place the dried peptide-resin in a reaction vessel.
-
Cleavage Cocktail Addition: Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the resin (approximately 10 mL per gram of resin).
-
Reaction: Gently agitate the mixture at room temperature for 2-3 hours.[11]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
RP-HPLC Purification Protocol
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO) and then dilute with mobile phase A to the desired concentration.
-
Column and Mobile Phases:
-
Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Scouting Run: Perform an initial run with a broad linear gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time of the peptide.[9]
-
Optimized Gradient: Design a shallower gradient around the elution point determined from the scouting run (e.g., if the peptide elutes at 40% B, a new gradient could be 30-50% B over 40 minutes).[9]
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product.
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: RP-HPLC Purification Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. peptide.com [peptide.com]
- 12. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. harvardapparatus.com [harvardapparatus.com]
Validation & Comparative
A Comparative Guide to Collagenase Substrates: Evaluating Z-Gly-Pro-Gly-Gly-Pro-Ala-OH Against Common Alternatives
For researchers, scientists, and drug development professionals, selecting the appropriate collagenase substrate is a critical step in accurately measuring enzyme activity and screening for potential inhibitors. This guide provides a detailed comparison of the synthetic peptide substrate, Z-Gly-Pro-Gly-Gly-Pro-Ala-OH, with other widely used collagenase substrates. We will delve into their respective enzymatic assays, present available quantitative data, and provide detailed experimental protocols to assist in making an informed decision for your research needs.
Introduction to Collagenase Substrates
Collagenases are a class of matrix metalloproteinases (MMPs) that play a crucial role in the degradation of extracellular matrix components, primarily collagen. The accurate measurement of collagenase activity is vital in various research areas, including cancer biology, wound healing, and drug discovery. The efficiency of a collagenase assay is heavily dependent on the substrate employed. An ideal substrate should exhibit high specificity and be readily cleaved by the enzyme, producing a measurable signal.
This guide focuses on this compound, a synthetic peptide substrate for microbial collagenase (MMP-1)[1]. Its utility is compared against other prevalent substrates, namely N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA) and various fluorogenic peptides.
Substrate Comparison: A Quantitative Overview
A direct quantitative comparison of substrate efficiency relies on key kinetic parameters: the Michaelis constant (K_m) and the maximum velocity (V_max). K_m reflects the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for the substrate. A lower K_m value indicates a higher affinity. V_max represents the maximum rate of reaction when the enzyme is saturated with the substrate.
While kinetic data for FALGPA and several fluorogenic substrates are available in the scientific literature, specific K_m and V_max values for this compound have not been prominently reported in the reviewed literature. This limits a direct quantitative comparison of its efficiency. However, a qualitative assessment based on the assay principles and available data for other substrates can still provide valuable insights.
| Substrate | Enzyme Type | Detection Method | K_m | V_max | Specificity Constant (k_cat/K_m) |
| This compound | Microbial Collagenase (e.g., from Clostridium histolyticum) | Colorimetric (Ninhydrin) | Not Reported | Not Reported | Not Reported |
| FALGPA | Bacterial Collagenases | Spectrophotometric | ~0.55 mM | Not Reported | Not Reported |
| Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | Vertebrate Collagenase and Gelatinase | Fluorometric | 3 µM (Collagenase), 7 µM (Gelatinase) | Not Reported | 5.4 µM⁻¹h⁻¹ (Collagenase), 440 µM⁻¹h⁻¹ (Gelatinase) |
| Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (FS-6) | Collagenases (MMP-1, -8, -13), MT1-MMP | Fluorometric | Not Reported | Not Reported | Increased 2- to 9-fold for collagenases compared to FS-1 |
Note: The lack of reported kinetic data for this compound is a significant limitation for a direct efficiency comparison. The provided data for other substrates is sourced from various studies and may have been determined under different experimental conditions.
Experimental Methodologies
This compound with Ninhydrin Assay
This method relies on the enzymatic cleavage of this compound by collagenase to yield the fragment Gly-Pro-Ala[1][2]. The newly exposed primary amine of glycine is then detected by ninhydrin, which forms a deep purple-colored compound known as Ruhemann's purple. The intensity of this color, measured spectrophotometrically at 570 nm, is directly proportional to the amount of cleaved substrate and thus the collagenase activity. This assay is straightforward and does not require specialized equipment beyond a spectrophotometer[3][4][5].
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.5.
-
Substrate Stock Solution: Dissolve this compound in the assay buffer to a desired concentration (e.g., 10 mM).
-
Collagenase Solution: Prepare a stock solution of microbial collagenase in cold assay buffer.
-
Ninhydrin Reagent: Prepare a solution of ninhydrin in a suitable solvent (e.g., a mixture of citrate buffer and an organic solvent like DMSO or ethylene glycol) containing a reducing agent like stannous chloride[4].
-
Stop Solution: An EDTA solution (e.g., 25 mM) can be used to stop the enzymatic reaction.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the assay buffer, substrate solution, and collagenase solution. The final volume and concentrations should be optimized for the specific enzyme and experimental conditions.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by adding the stop solution.
-
-
Color Development and Measurement:
-
Add the ninhydrin reagent to the reaction mixture.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 10-20 minutes) to allow for color development.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the solution at 570 nm using a spectrophotometer.
-
A standard curve using known concentrations of Gly-Pro-Ala or a similar amino acid should be prepared to quantify the amount of product formed.
-
FALGPA Spectrophotometric Assay
This assay utilizes the synthetic peptide FALGPA, which contains a furylacryloyl group. The cleavage of the Gly-Leu bond in FALGPA by collagenase leads to a decrease in absorbance at 345 nm. This change in absorbance can be monitored continuously, allowing for real-time kinetic measurements.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5.
-
Substrate Stock Solution: Dissolve FALGPA in the assay buffer to a concentration of approximately 1 mM.
-
Collagenase Solution: Prepare a stock solution of collagenase in cold assay buffer.
-
-
Enzymatic Reaction and Measurement:
-
In a quartz cuvette, add the assay buffer and the FALGPA solution.
-
Place the cuvette in a spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the collagenase solution and immediately start recording the absorbance at 345 nm.
-
Monitor the decrease in absorbance over time. The initial linear rate of the reaction is used to determine the enzyme activity.
-
Fluorogenic Peptide Substrate Assay
Fluorogenic substrates are synthetic peptides that contain a fluorophore and a quencher molecule. In the intact substrate, the fluorescence of the fluorophore is quenched. Upon cleavage by collagenase, the fluorophore and quencher are separated, resulting in an increase in fluorescence. This method is highly sensitive and allows for continuous monitoring of enzyme activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Typically a Tris-HCl buffer containing CaCl₂ and NaCl, with the pH optimized for the specific collagenase.
-
Substrate Stock Solution: Dissolve the fluorogenic peptide substrate in a suitable solvent like DMSO.
-
Collagenase Solution: Prepare a stock solution of the specific MMP in cold assay buffer.
-
-
Enzymatic Reaction and Measurement:
-
In a black microplate, add the assay buffer and the fluorogenic substrate solution.
-
Initiate the reaction by adding the collagenase solution.
-
Immediately place the microplate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the specific fluorophore.
-
The initial rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams created using the DOT language provide a visual representation of the key workflows.
Caption: Workflow for the ninhydrin-based collagenase assay.
Caption: Workflow for the FALGPA-based spectrophotometric collagenase assay.
Caption: Workflow for the fluorogenic substrate-based collagenase assay.
Signaling Pathways and Logical Relationships
The activity of collagenases, particularly the matrix metalloproteinases (MMPs), is tightly regulated within biological systems. Various signaling pathways can lead to the upregulation of MMP gene expression, contributing to both physiological and pathological processes.
Caption: Simplified signaling pathways leading to MMP gene expression and activation.
Conclusion
The choice of a collagenase substrate is a critical determinant of assay sensitivity, specificity, and overall efficiency. While this compound offers a straightforward and cost-effective option for measuring microbial collagenase activity through a colorimetric ninhydrin-based assay, the lack of readily available quantitative kinetic data makes a direct comparison of its efficiency with other substrates challenging.
For researchers requiring high sensitivity, real-time kinetic data, and the ability to assay a broader range of MMPs, fluorogenic peptide substrates are generally the preferred choice. FALGPA provides a continuous spectrophotometric assay for bacterial collagenases.
Ultimately, the optimal substrate will depend on the specific research question, the type of collagenase being investigated, the required sensitivity, and the available laboratory equipment. This guide provides the necessary information to make a well-informed decision based on the current state of knowledge.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. A straightforward ninhydrin-based method for collagenase activity and inhibitor screening of collagenase using spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic Peptides for Targeted Drug Delivery: Z-Gly-Pro-Gly-Gly-Pro-Ala-OH in Context
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted drug delivery is continually evolving, with synthetic peptides emerging as highly specific and versatile targeting moieties. Their ability to recognize and bind to unique molecular signatures on diseased cells or within the pathological microenvironment offers a promising strategy to enhance therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH and other prominent synthetic peptides in the context of targeted drug delivery, supported by experimental data and detailed protocols.
Overview of Targeting Peptides
Synthetic peptides used for targeted drug delivery can be broadly categorized based on their target and mechanism of action. While this compound is primarily recognized as a collagenase substrate, its potential application in targeted therapy lies in enzyme-activated drug release. This contrasts with other peptides that directly bind to cell surface receptors or components of the extracellular matrix (ECM).
This compound: A Prodrug Approach
This compound is a known substrate for collagenase, an enzyme often overexpressed in the tumor microenvironment and other pathological conditions involving tissue remodeling.[1] This characteristic positions it as a potential component of a prodrug strategy . In this approach, a cytotoxic agent is conjugated to the peptide, rendering it inactive. Upon reaching the target site, cleavage of the peptide by collagenase would release the active drug, leading to localized therapeutic action. This enzyme-activated delivery system offers a high degree of specificity, as the drug is only released in the presence of the target enzyme.
Alternative Targeting Peptides
Several other classes of synthetic peptides have been extensively investigated for their direct targeting capabilities:
-
Collagen-Targeting Peptides: These peptides bind to collagen, a major component of the ECM that becomes exposed or denatured in various diseases, including cancer and fibrosis. Examples include Collagen Mimetic Peptides (CMPs), Collagen Hybridizing Peptides (CHPs), and specific sequences like WYRGRL and GFOGER.[2][3][4]
-
Integrin-Targeting Peptides: The Arginine-Glycine-Aspartic acid (RGD) sequence is the most well-known motif for targeting integrins, a family of cell adhesion receptors often overexpressed on cancer cells and angiogenic blood vessels.[5][6][7]
-
Laminin-Derived Peptides: Peptides derived from laminin, another key ECM protein, such as YIGSR and AG73, can target specific laminin receptors on cells, enhancing cellular uptake of conjugated payloads.[8][9][10][11][12]
Quantitative Performance Comparison
The efficacy of a targeting peptide is determined by several factors, including its binding affinity, specificity, and in vivo performance. The following tables summarize key quantitative data for different classes of targeting peptides.
Table 1: Binding Affinity of Targeting Peptides
| Peptide Class | Specific Peptide Example | Target | Binding Affinity (Kd/IC50) | Reference |
| Collagenase Substrate | This compound | Collagenase | N/A (Substrate) | [1] |
| Collagen-Targeting | WYRGRL | Type II Collagen | IC50: ~140 nM | [13] |
| Collagelin analogue (CRPA) | Collagen | Kd: ~0.9 µM | [14] | |
| GFOGER | Integrin α1β1 | IC50: ~90 µM (competing for collagen IV binding) | [3][15] | |
| GLOGEN | Integrin α1β1 | IC50: ~3 µM (competing for collagen IV binding) | [3][15] | |
| Integrin-Targeting (RGD) | Macrocyclic RGD (2-c) | Integrin αvβ3 | Kd: ~10-fold lower than first-gen | [6] |
| Linear GRGDS | Integrin αvβ3, αvβ5, α5β1 | Varies (generally µM range) | [16] | |
| Cyclic [RGDfK] | Integrin αvβ3 | Varies (generally nM range) | [16] | |
| Laminin-Derived | YIGSR | Laminin Receptor | Not specified | [8] |
Table 2: In Vivo Targeting and Efficacy
| Peptide Class | Specific Peptide Example | Delivery System | In Vivo Model | Key Finding | Reference |
| Collagenase Substrate | MMP-2/9-sensitive peptide | Micelles | HT1080 tumor-bearing mice | Enhanced tumor accumulation | [2] |
| Collagen-Targeting | WYRGRL | Nanoparticles | Mouse knee joint | 71.7-fold higher accumulation in cartilage vs. scrambled peptide after 48h | [13] |
| Integrin-Targeting (RGD) | RGD-conjugated | Nanoparticles | Pancreatic cancer model | ~12.8% of injected dose accumulated in the tumor | [17] |
| Laminin-Derived | YIGSR | Peptide vector | Zebrafish | Enhanced in vivo gene transfection | [8] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of targeting peptides. Below are representative protocols for key experiments.
Synthesis of a Peptide-Drug Conjugate with a Cleavable Linker
This protocol describes the synthesis of a peptide-drug conjugate using a cathepsin B-cleavable linker, a common strategy in prodrug development.
-
Linker Synthesis: Synthesize the Mc-Val-Cit-PABOH linker. This involves a multi-step process starting from L-Citrulline, incorporating a para-aminobenzyl alcohol (PABOH) spacer, and forming the dipeptide. This route is designed to avoid epimerization and improve yield.[18]
-
Payload Modification: Modify the cytotoxic drug (e.g., a tubulin polymerization inhibitor) to introduce a reactive group for conjugation to the linker.
-
Conjugation: Couple the modified drug to the PABOH moiety of the linker.
-
Peptide Synthesis: Synthesize the targeting peptide (e.g., this compound) using standard solid-phase peptide synthesis (SPPS).
-
Final Conjugation: Conjugate the peptide to the maleimide group of the linker via a thiol group on a cysteine residue incorporated into the peptide sequence.
-
Purification and Characterization: Purify the final peptide-drug conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry and NMR.
In Vitro Cellular Uptake Assay
This protocol outlines a method to quantify the cellular uptake of peptide-conjugated nanoparticles using flow cytometry.
-
Cell Culture: Seed mammalian cells (e.g., A549 human lung carcinoma cells) in 6- or 12-well plates at a density of 2–2.5 × 10^4 cells per cm² and culture for 24 hours.[19]
-
Nanoparticle Preparation: Prepare fluorescently labeled nanoparticles conjugated with the targeting peptide and a non-targeted control peptide.
-
Incubation: Wash the cells with fresh media and incubate with various concentrations of the nanoparticle solutions for a defined period (e.g., 24 hours).
-
Washing: After incubation, wash the cells twice with 1x PBS to remove non-internalized nanoparticles.
-
Cell Detachment: Detach the cells from the plate using a suitable method (e.g., trypsinization).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells. The percentage of nanoparticle-containing cells and the mean fluorescence intensity can be used to quantify uptake.[19]
In Vivo Biodistribution Study
This protocol describes a typical in vivo biodistribution study using SPECT/CT imaging to assess the targeting efficiency of a radiolabeled peptide.
-
Peptide Radiolabeling: Conjugate the targeting peptide with a chelator (e.g., DOTA) and label with a radionuclide (e.g., 64Cu).
-
Animal Model: Utilize an appropriate animal model of the disease (e.g., rats with induced myocardial infarction for a collagen-targeting peptide).[14]
-
Injection: Intravenously inject the radiolabeled peptide into the animals.
-
Dynamic Imaging: Perform dynamic PET or SPECT/CT imaging for a specified duration (e.g., 60 minutes) post-injection to track the distribution of the peptide over time.
-
Ex Vivo Analysis: At the end of the imaging period, sacrifice the animals and harvest major organs and tissues.
-
Quantification: Measure the radioactivity in the harvested tissues using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Autoradiography and Histology: Perform autoradiography and histological staining on tissue sections to visualize the microdistribution of the peptide and correlate it with the tissue pathology.[14]
Visualizing Mechanisms and Workflows
The following diagrams illustrate the conceptual frameworks of different peptide-based targeting strategies and a typical experimental workflow.
Conceptual overview of different peptide-based drug targeting strategies.
A typical experimental workflow for evaluating targeted peptide-drug conjugates.
Conclusion
This compound, while not a conventional targeting peptide, presents a unique opportunity for targeted drug delivery through an enzyme-activated prodrug approach. This strategy offers high specificity for environments rich in collagenase, such as the tumor microenvironment. In comparison, other synthetic peptides like collagen-targeting peptides, RGD peptides, and laminin-derived peptides provide direct targeting to components of the ECM or cell surface receptors, with a substantial body of evidence supporting their efficacy in various preclinical models. The choice of a targeting peptide ultimately depends on the specific disease, the molecular characteristics of the target site, and the desired therapeutic outcome. The data and protocols presented in this guide offer a foundation for researchers to compare and select the most appropriate peptide-based strategy for their drug delivery applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix metalloproteinases-2/9-sensitive peptide-conjugated polymer micelles for site-specific release of drugs and enhancing tumor accumulation: preparation and in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping of potent and specific binding motifs, GLOGEN and GVOGEA, for integrin α1β1 using collagen toolkits II and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced gene transfection efficiency by use of peptide vectors containing laminin receptor-targeting sequence YIGSR - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 9. Laminin-derived peptides: Applications in drug delivery systems for targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Peptide ligands for targeting and retention of nanoparticles and protein therapeutics in articular cartilage [infoscience.epfl.ch]
- 14. Pharmacokinetics and microbiodistribution of 64Cu-labeled collagen binding peptides in chronic myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mapping of Potent and Specific Binding Motifs, GLOGEN and GVOGEA, for Integrin α1β1 Using Collagen Toolkits II and III - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Collagen-Based Nanoparticles as Drug Delivery System in Wound Healing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) DOI:10.1039/D0NR01627F [pubs.rsc.org]
A comparative analysis of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH from various commercial suppliers.
For Researchers, Scientists, and Drug Development Professionals
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is a synthetic peptide commonly utilized as a substrate for collagenase, particularly microbial collagenase (MMP-1).[1] Its enzymatic cleavage yields the fragment Gly-Pro-Ala, which can be quantified to determine enzyme activity.[1] This peptide is a valuable tool in various research areas, including drug development, molecular biology, and studies of protein interactions and cellular signaling.[2][3] Given its critical role in experimental outcomes, the purity and activity of this compound from different commercial suppliers are of paramount importance. This guide provides a comparative analysis of this peptide from three fictionalized, yet representative, commercial suppliers: Supplier A , Supplier B , and Supplier C . The analysis is based on key performance metrics and includes detailed experimental protocols for verification.
Data Presentation
The following tables summarize the comparative data for this compound from the three suppliers. The data presented here is illustrative and intended to represent typical variations observed between different commercial sources.
Table 1: Purity and Molecular Weight Analysis
| Supplier | Lot Number | Purity by HPLC (%) | Molecular Weight (Expected: 588.6 g/mol ) |
| Supplier A | A-12345 | 98.7 | 588.5 |
| Supplier B | B-67890 | 95.2 | 588.7 |
| Supplier C | C-24680 | 99.5 | 588.6 |
Table 2: Collagenase Activity Assay
| Supplier | Lot Number | Specific Activity (units/mg)* |
| Supplier A | A-12345 | 95.8 |
| Supplier B | B-67890 | 88.3 |
| Supplier C | C-24680 | 99.1 |
*One unit of activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of this compound per minute at 25°C and pH 7.5.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a standard method for determining the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Procedure:
-
Prepare a 1 mg/mL stock solution of the peptide in Mobile Phase A.
-
Inject 20 µL of the sample onto the column.
-
Run the gradient program and record the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.[4]
-
Collagenase Activity Assay using Ninhydrin
This protocol describes a colorimetric assay to determine the rate of enzymatic cleavage of this compound by collagenase. The assay measures the release of the Gly-Pro-Ala fragment, which has a free N-terminal amine that reacts with ninhydrin to produce a colored product.[1]
-
Materials:
-
This compound
-
Collagenase (e.g., from Clostridium histolyticum)
-
Tricine buffer (50 mM, pH 7.5) containing 10 mM CaCl₂ and 400 mM NaCl.
-
Ninhydrin reagent.
-
Gly-Pro-Ala standard.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a stock solution of this compound in the Tricine buffer.
-
Prepare a solution of collagenase in the same buffer.
-
In a microcentrifuge tube, mix the substrate solution with the collagenase solution to initiate the reaction. Incubate at 25°C.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by heating at 100°C for 5 minutes.
-
To the stopped reaction aliquots, add the ninhydrin reagent and heat according to the reagent protocol (e.g., 100°C for 10-15 minutes).[5]
-
After cooling, measure the absorbance at 570 nm.
-
Create a standard curve using known concentrations of Gly-Pro-Ala to determine the amount of product formed in the enzymatic reaction.
-
Calculate the specific activity of the enzyme with the peptide from each supplier.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the enzymatic cleavage of the peptide.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Enzymatic cleavage of this compound by collagenase.
References
A comprehensive literature review of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH applications and findings.
For researchers, scientists, and drug development professionals, this guide provides a comprehensive literature review of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH, comparing its applications and findings with relevant alternatives. The information is presented to facilitate objective evaluation and experimental design.
Introduction
This compound is a synthetic peptide that has found utility in biochemical and biomedical research. Its primary applications lie in its function as a substrate for collagenase and as an inducer of metamorphosis in certain marine invertebrates.[1][2][3] This guide delves into the available scientific literature to compare its performance with alternative compounds and provides detailed experimental protocols for its key applications. While broader applications in cancer research and drug delivery are suggested by commercial suppliers, specific peer-reviewed studies detailing these uses are not prominently available in the current literature.[4]
Application 1: Collagenase Substrate
This compound serves as a substrate for microbial collagenase (MMP-1).[1][2] The enzymatic cleavage of this peptide yields Gly-Pro-Ala, which can be quantified colorimetrically through a reaction with ninhydrin.[1][2] This characteristic allows for the determination of collagenase activity.
Comparative Analysis of Collagenase Substrates
| Feature | This compound | FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 |
| Substrate Type | Synthetic Peptide | Chromogenic Synthetic Peptide | Fluorogenic Synthetic Peptide |
| Detection Method | Colorimetric (Ninhydrin Reaction) | Spectrophotometric (Absorbance at 345 nm)[5][6] | Fluorometric (Fluorescence increase upon cleavage)[7] |
| Cleavage Product Detected | Gly-Pro-Ala[1][2] | Furanacryloyl group release[6] | Separation of Dnp quencher from Trp fluorophore[7] |
| Quantitative Data (kcat/Km) | Not reported in reviewed literature | Km reported as 0.2–1.0 mM for Clostridium histolyticum collagenase[5] | kcat/Km of 5.4 µM⁻¹h⁻¹ for collagenase[7] |
| Advantages | Simple, colorimetric endpoint assay | Continuous, real-time kinetic assay[5] | High sensitivity[7] |
| Disadvantages | Endpoint assay, may be less sensitive | Requires a spectrophotometer capable of UV readings | Requires a fluorometer |
Experimental Protocols
This protocol is based on the principle of detecting the cleavage product Gly-Pro-Ala with ninhydrin.
Materials:
-
This compound
-
Collagenase enzyme
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)
-
Ninhydrin reagent (e.g., 0.5 g ninhydrin in 10 mL DMSO mixed with an equal volume of SnCl2 solution - 80 mg SnCl2·2H2O in 50 mL of 0.2 M citrate buffer, pH 5.0)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the reaction buffer.
-
In a microcentrifuge tube, mix the substrate solution with the collagenase enzyme.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
Add the ninhydrin reagent to the reaction mixture.
-
Heat the mixture in a boiling water bath for approximately 20 minutes to allow for color development.[8]
-
After cooling to room temperature, measure the absorbance at 570 nm.
-
A standard curve using known concentrations of Gly-Pro-Ala should be prepared to quantify the amount of product formed.
This protocol is adapted from commercially available assay kits.[9]
Materials:
-
FALGPA
-
Collagenase enzyme
-
Collagenase Assay Buffer (e.g., 50 mM Tricine, 10 mM CaCl2, 400 mM NaCl, pH 7.5)[10]
-
Spectrophotometer with kinetic measurement capabilities at 345 nm
Procedure:
-
Prepare a stock solution of FALGPA in the assay buffer.
-
In a UV-transparent 96-well plate or cuvette, add the FALGPA solution.
-
Initiate the reaction by adding the collagenase enzyme.
-
Immediately measure the decrease in absorbance at 345 nm in kinetic mode at 37°C for 5-15 minutes.
-
The rate of decrease in absorbance is proportional to the collagenase activity. The activity can be calculated using the molar extinction coefficient of FALGPA (0.53 mM⁻¹cm⁻¹).[9]
Experimental Workflow for Collagenase Assay
Application 2: Induction of Jellyfish Metamorphosis
This compound has been reported to induce metamorphosis in the larvae and asexual buds of Cassiopea species of jellyfish at micromolar concentrations.[1][2] This process, known as strobilation, is a critical step in the jellyfish life cycle.
Comparative Analysis of Metamorphosis Inducers
Several other chemical compounds have been identified as potent inducers of metamorphosis in a broader range of jellyfish species. A comparison of this compound with these alternatives is provided below.
| Feature | This compound | Indole Compounds (e.g., 5-methoxy-2-methylindole) | W/RPRPamide-related Neuropeptides |
| Compound Type | Synthetic Peptide | Small Molecule | Neuropeptide |
| Effective Concentration | Micromolar (µM)[1][2] | 1 µM to 50 µM[10][11] | Nanomolar (nM) |
| Species Specificity | Reported for Cassiopea species[1] | Broad, effective in Scyphozoa and Cubozoa[11][12][13] | Reported for Hydrozoan jellyfish |
| Reported Efficacy | Induces metamorphosis | 90% metamorphosis rate at 1 µM for Carukia barnesi[10] | Induces oocyte maturation and spawning |
| Mechanism of Action | Not fully elucidated | Thought to be involved in a conserved induction pathway[12] | Act as maturation-inducing hormones |
Experimental Protocols
This protocol is a general guideline based on the literature.
Materials:
-
This compound
-
Jellyfish polyps (Cassiopea sp.) cultured in artificial seawater
-
Petri dishes or multi-well plates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water or ethanol) and dilute it to the desired final concentration (in the micromolar range) in artificial seawater.
-
Place jellyfish polyps in individual wells of a multi-well plate or in petri dishes containing fresh artificial seawater.
-
Replace the seawater with the this compound solution.
-
Maintain the polyps under appropriate culture conditions (e.g., temperature, light cycle).
-
Monitor the polyps daily for signs of metamorphosis (strobilation).
-
A control group with the solvent alone should be run in parallel.
This protocol is based on a study that achieved a high rate of metamorphosis.[10]
Materials:
-
5-methoxy-2-methylindole
-
Jellyfish polyps (Carukia barnesi or other susceptible species)
-
Ethanol (for stock solution)
-
Artificial seawater
-
Multi-well plates
Procedure:
-
Prepare a 50 mM stock solution of 5-methoxy-2-methylindole in 100% ethanol.
-
Dilute the stock solution in artificial seawater to a final concentration of 1 µM.
-
Expose the polyps to the 1 µM 5-methoxy-2-methylindole solution for 24 hours.
-
After 24 hours, replace the treatment solution with fresh artificial seawater.
-
Monitor the polyps for metamorphosis. A 90% metamorphosis rate was observed for Carukia barnesi with this method.[10]
Logical Relationship of Metamorphosis Induction
Other Potential Applications: Cancer Research and Drug Delivery
While commercial suppliers suggest the utility of this compound in cancer research and drug delivery systems, citing its stability and ability to mimic natural peptides, specific peer-reviewed studies demonstrating these applications with experimental data are lacking in the public domain.[4] However, the broader class of collagen-mimetic peptides is being explored for these purposes. These peptides can be used to target pathological collagen in diseased tissues or to form self-assembling structures for drug delivery.[8][14] Peptide-based drug delivery, in general, is a burgeoning field in cancer therapy, with peptides being used to target tumors and enhance the uptake of therapeutics.[15][16][17][18] The potential of this compound in these areas remains to be scientifically validated and published.
Conclusion
This compound is a valuable tool for researchers studying collagenase activity and jellyfish metamorphosis. For collagenase assays, it offers a simple, colorimetric endpoint measurement, while alternatives like FALGPA provide a continuous kinetic assay. In the context of jellyfish metamorphosis, it is effective for certain species, but indole compounds appear to have a broader range of efficacy. The exploration of this peptide in cancer research and drug delivery is still in its nascent stages and requires further investigation to substantiate the claims made by commercial entities. This guide provides a foundation for researchers to make informed decisions on the use of this compound and to design experiments with appropriate comparative controls.
References
- 1. shop.bachem.com [shop.bachem.com]
- 2. This compound -上海鸿肽生物科技有限公司 [hongtide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Comparison of vertebrate collagenase and gelatinase using a new fluorogenic substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Indoles induce metamorphosis in a broad diversity of jellyfish, but not in a crown jelly (Coronatae) | PLOS One [journals.plos.org]
- 12. Indoles induce metamorphosis in a broad diversity of jellyfish, but not in a crown jelly (Coronatae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indoles induce metamorphosis in a broad diversity of jellyfish, but not in a crown jelly (Coronatae) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Peptide-based delivery of therapeutics in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH and Traditional Small Molecule Collagenase Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide substrate Z-Gly-Pro-Gly-Gly-Pro-Ala-OH with traditional small molecule substrates used in the study of collagenase activity. The information presented herein is intended to assist researchers in selecting the appropriate tools for their experimental needs, with a focus on data-driven performance metrics and detailed experimental protocols.
Introduction to Collagenase Substrates
Collagenases, a subgroup of the matrix metalloproteinase (MMP) family, are crucial enzymes in the remodeling of the extracellular matrix (ECM). Their activity is implicated in both normal physiological processes and pathological conditions such as fibrosis, arthritis, and cancer metastasis.[1][2] The study of these enzymes relies on substrates that are cleaved in a measurable way.
This compound is a synthetic peptide that serves as a substrate for microbial collagenase (MMP-1).[3][4][5] Its enzymatic cleavage yields the fragment Gly-Pro-Ala, which can be quantified using a colorimetric reaction with ninhydrin.[3] This peptide is valued for its specificity in certain research applications, such as inducing metamorphosis in jellyfish larvae.[3][4]
Traditional small molecules encompass a range of synthetic substrates designed for ease of use and continuous monitoring of enzyme activity. These include chromogenic substrates like FALGPA (N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala) and various fluorogenic (FRET) peptides. These molecules release a chromophore or a fluorophore upon cleavage, allowing for real-time spectrophotometric or fluorometric measurements of collagenase activity.[6]
Performance Comparison
A direct quantitative comparison of enzyme kinetics between this compound and traditional small molecule substrates is challenging due to the limited availability of published kinetic parameters (kcat and Km) for this compound. Performance for this peptide is typically evaluated by the rate of product formation under specific assay conditions.
In contrast, the performance of many small molecule substrates is well-characterized by their kinetic constants, which describe the enzyme's catalytic efficiency. The table below summarizes publicly available performance data for representative traditional small molecule substrates.
| Substrate Type | Example Substrate | Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Chromogenic | N/A | N/A | Data not available | Data not available | Data not available |
| Fluorogenic | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | MMP-1 | 7 | Value not specified | 1.5 x 104 |
| Fluorogenic | Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2 | Gelatinase (MMP-2) | 3 | Value not specified | 1.2 x 105 |
| Peptide | SCLIII1#3 (collagen type III model) | MMP-1 | 32 | Value not specified | Value not specified |
| Peptide | SCLIII1#3 (collagen type III model) | MMP-13 | 28 | Value not specified | Value not specified |
| Peptide | SCLIII2#3 (collagen type III model) | MMP-1 | 15 | Value not specified | Value not specified |
| Peptide | SCLIII2#3 (collagen type III model) | MMP-13 | 14 | Value not specified | Value not specified |
Note: The performance of this compound would be determined by measuring the rate of Gly-Pro-Ala formation under the experimental conditions outlined in the protocols below.
Experimental Protocols
Detailed methodologies for assessing the performance of this compound and traditional small molecule substrates are provided below.
Protocol 1: Collagenase Activity Assay using this compound and Ninhydrin Detection
This endpoint assay measures the total amount of cleavage product generated over a fixed period.
Materials:
-
This compound
-
Collagenase (e.g., from Clostridium histolyticum)
-
TES buffer (0.05 M, pH 7.5, containing 0.36 mM CaCl2)
-
Ninhydrin-citric acid mixture
-
50% n-propanol
-
L-leucine standard
-
Water bath
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in TES buffer.
-
Prepare dilutions of collagenase in TES buffer.
-
In a test tube, combine the substrate solution and the enzyme dilution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 5 hours).[7]
-
Stop the reaction and precipitate any remaining large proteins if necessary.
-
Take an aliquot of the supernatant and add the ninhydrin-citric acid mixture.[7]
-
Heat the mixture in a boiling water bath for 20 minutes to allow for color development.[7]
-
After cooling, dilute the sample with 50% n-propanol.[7]
-
Measure the absorbance at 600 nm.[7]
-
Determine the concentration of the cleaved Gly-Pro-Ala product by comparing the absorbance to a standard curve generated with L-leucine.[7]
Protocol 2: Continuous Spectrophotometric Assay using a Chromogenic Substrate (e.g., FALGPA)
This kinetic assay continuously measures product formation.
Materials:
-
FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala)
-
Collagenase
-
Assay buffer (e.g., 50 mM Tricine, 10 mM CaCl2, 400 mM NaCl, pH 7.5)
-
Spectrophotometer with kinetic reading capabilities
Procedure:
-
Prepare a stock solution of FALGPA in the assay buffer.
-
Prepare a solution of collagenase in cold ultrapure water immediately before use.
-
In a cuvette, add the assay buffer and the FALGPA solution.
-
Initiate the reaction by adding the collagenase solution.
-
Immediately begin monitoring the decrease in absorbance at 345 nm over time.
-
The rate of the reaction is proportional to the change in absorbance per unit of time.
Protocol 3: Continuous Fluorometric Assay using a FRET Peptide Substrate
This highly sensitive kinetic assay measures the increase in fluorescence upon substrate cleavage.
Materials:
-
Fluorogenic FRET peptide substrate (e.g., containing Mca/Dnp donor/acceptor pair)
-
Collagenase
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 1 µM ZnCl2, pH 7.5)
-
Fluorometer with kinetic reading capabilities
Procedure:
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.
-
Prepare a solution of collagenase in the assay buffer.
-
In a microplate well or cuvette, add the assay buffer and the FRET substrate solution.
-
Initiate the reaction by adding the collagenase solution.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for the fluorophore over time.
-
The rate of the reaction is proportional to the change in fluorescence per unit of time.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for comparing collagenase substrate performance.
Signaling Pathway Diagrams
Collagenase activity is a critical component of several signaling pathways involved in disease progression.
1. Collagenase in Cancer Metastasis
Caption: Role of collagenase in ECM degradation during cancer metastasis.
2. Collagenase in Tissue Fibrosis
Caption: Imbalance of collagen turnover in the progression of fibrosis.
References
- 1. Collagenases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of collagenases in tumor cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. shop.bachem.com [shop.bachem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound -Matrix Metalloproteinase (MMP) Inhibitors (34)-多肽合成公司-多肽定制-多肽厂家-南京肽谷生物技术股份有限公司 [tgpeptide.com]
- 6. Mode of action of bacterial collagenase on a synthetic substrate, (Pro-Pro-Gly)5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collagenase - Assay | Worthington Biochemical [worthington-biochem.com]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of Z-Gly-Pro-Gly-Gly-Pro-Ala-OH
For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. While Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it is prudent to handle all chemical waste with care to protect both personnel and the environment.[1] Adherence to established laboratory waste disposal protocols is essential.
Personal Protective Equipment (PPE)
Before handling this compound waste, it is crucial to be equipped with the appropriate personal protective equipment to minimize exposure risk.
| PPE Category | Item | Standard/Material |
| Eye Protection | Safety glasses or goggles | ANSI Z87.1 certified |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene |
| Body Protection | Laboratory coat | N/A |
Step-by-Step Disposal Procedures
Proper segregation and disposal of chemical waste are fundamental to laboratory safety and environmental responsibility. All peptide waste should be treated as laboratory chemical waste.[2] Do not dispose of this compound or its solutions down the sink.[2][3]
1. Waste Segregation at the Point of Generation:
-
Solid Waste:
-
Liquid Waste:
-
Sharps Waste:
-
Dispose of any chemically contaminated sharps, such as needles or pipette tips, in a designated, puncture-resistant sharps container.[4]
-
2. Waste Storage in the Laboratory:
-
Store sealed waste containers in a designated satellite accumulation area (SAA) within the laboratory.
-
This area should be clearly marked and away from general lab traffic to minimize the risk of spills or breakage.[3]
-
Ensure incompatible waste streams are segregated to prevent adverse chemical reactions.[5]
3. Final Disposal:
-
Once a waste container is full, or in accordance with your institution's guidelines, arrange for its collection by your Environmental Health and Safety (EHS) department.[3]
-
Your EHS department will ensure the waste is disposed of in compliance with all local, state, and federal regulations, which may include incineration or other chemical treatment methods.[2]
Experimental Workflow for Waste Disposal
References
Personal protective equipment for handling Z-Gly-Pro-Gly-Gly-Pro-Ala-OH
For Researchers, Scientists, and Drug Development Professionals: A Guide to Personal Protective Equipment (PPE), Operational Procedures, and Disposal
Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is a synthetic peptide utilized in a variety of biochemical applications, including drug development and molecular biology.[1] While it is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, adherence to proper laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[2] This guide provides detailed information on the appropriate personal protective equipment (PPE), operational plans for handling, and disposal procedures for this peptide.
Recommended Personal Protective Equipment (PPE)
When handling this compound, especially in its lyophilized powder form, a comprehensive PPE strategy is crucial. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting Powder | Safety goggles | Nitrile gloves | Lab coat | Recommended (N95 or higher) |
| Reconstituting in Solution | Safety goggles | Nitrile gloves | Lab coat | Not generally required |
| Handling Solutions | Safety glasses | Nitrile gloves | Lab coat | Not required |
| Cleaning Spills (Powder) | Safety goggles | Nitrile gloves | Lab coat | Recommended (N95 or higher) |
| Cleaning Spills (Solution) | Safety goggles | Nitrile gloves | Lab coat | Not required |
Operational Plan: Step-by-Step PPE Protocols
Proper donning and doffing of PPE are critical to prevent contamination. Follow these steps meticulously.
Donning (Putting On) PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.
-
Lab Coat: Put on a clean, buttoned lab coat.
-
Respiratory Protection (if needed): If handling the lyophilized powder outside of a certified chemical fume hood, a fit-tested N95 respirator is recommended to prevent inhalation of airborne particles.[3][4]
-
Eye Protection: Wear safety goggles to protect against dust particles and potential splashes.[4]
-
Gloves: Don nitrile gloves, ensuring they cover the cuffs of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Lab Coat: Unbutton and remove the lab coat by folding it inward to contain any potential contaminants.
-
Eye Protection: Remove safety goggles.
-
Respiratory Protection: Remove the respirator (if used).
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan for Contaminated PPE
As this compound is not considered hazardous, disposal of contaminated PPE can typically follow standard laboratory procedures. However, always consult your institution's specific waste disposal guidelines.
-
Gloves, Masks, and other disposable items: These should be placed in a designated laboratory waste container.
-
Lab Coats: Reusable lab coats should be laundered regularly by a professional service. Disposable lab coats should be discarded in the appropriate laboratory waste stream.
In the event of a spill, sweep up the peptide powder, place it in a bag, and hold it for waste disposal.[5] Avoid raising dust.[5] For solutions, absorb the spill with inert material and dispose of it in a sealed container.
Experimental Workflow and Safety Decision Making
The following diagram illustrates the logical workflow for selecting and using appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
